molecular formula C₁₃H₁₆N₂O₂ B1141963 Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 152628-00-7

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B1141963
CAS No.: 152628-00-7
M. Wt: 232.28
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (CAS 152628-00-7) is a high-purity benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate and privileged scaffold for developing novel therapeutic agents. The benzimidazole core is structurally analogous to naturally occurring nucleotides, allowing it to interact with various biopolymers and biological targets . Research into similar benzimidazole-5-carboxylate structures has demonstrated a wide spectrum of potential pharmacological activities, positioning them as promising candidates for further investigation . This specific methyl ester is a critical precursor in organic synthesis, used for constructing more complex molecules such as (E)-N'-benzylidene-7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbohydrazides, which have shown potential as antioxidant, anti-inflammatory, and analgesic agents in preclinical studies . Furthermore, closely related benzimidazole derivatives are being actively studied for their potential anti-tumor properties, with some acting as Microtubule Targeting Agents (MTAs) that can induce mitotic arrest in cancer cells . Other structurally similar chloro-substituted analogs have also been reported to exhibit antiviral activity in research models . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore its applications in oncology, virology, and inflammation research.

Properties

IUPAC Name

methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFDQXCQBZEOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Telmisartan.[1][2] This document delves into the structural elucidation, synthesis, and physicochemical properties of this important benzimidazole derivative, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction to the Benzimidazole Core and its Significance

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[3] This bicyclic system, consisting of a fusion between benzene and imidazole rings, is notably present in Vitamin B12.[3] The inherent structural features of benzimidazoles, including their ability to engage in hydrogen bonding and other non-covalent interactions, make them versatile pharmacophores.[4] Benzimidazole derivatives have demonstrated a wide spectrum of biological activities, including antihypertensive, anticancer, antiviral, and antifungal properties.[4][5]

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (CAS No. 152628-00-7) has garnered significant attention as a crucial building block in the multi-step synthesis of Telmisartan, a widely prescribed medication for hypertension.[1][2] A thorough understanding of its molecular architecture is paramount for process optimization, impurity profiling, and the development of novel synthetic routes.

Molecular Structure Elucidation

The definitive molecular structure of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is characterized by a central benzimidazole ring system substituted at the 2-, 5-, and 7-positions.

Systematic Name: methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Synonyms: 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester[6]

Molecular Formula: C₁₃H₁₆N₂O₂[6]

Molecular Weight: 232.28 g/mol [6]

The numbering of the benzimidazole ring system is crucial for the correct assignment of substituents. The structure features a propyl group at the 2-position, a methyl group at the 7-position, and a methyl carboxylate group at the 5-position.

Methyl_7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate C1 C C2 C C1->C2 C1->C2 N2 N C1->N2 C3 C C2->C3 C8 C C2->C8 C4 C C3->C4 C3->C4 C5 C C4->C5 C12 C C4->C12 C6 C C5->C6 C5->C6 C6->C1 N1 N C6->N1 C6->N1 C7 C N1->C7 C7->N2 C7->N2 C9 C C7->C9 N2->C1 H1 H3 C8->H1 C10 C C9->C10 C11 C C10->C11 H2 H3 C11->H2 O1 O C12->O1 O2 O C12->O2 C13 C O2->C13 H3 H3 C13->H3

Caption: 2D structure of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzimidazole core, the propyl group, the methyl group, and the methyl ester. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-donating and electron-withdrawing nature of the substituents.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information on the carbon skeleton. The spectrum would display signals for the carbons of the benzimidazole ring, the propyl group, the methyl group, and the carbonyl and methoxy carbons of the ester functionality.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the imidazole ring, C-H stretching of the aromatic and aliphatic groups, and a strong C=O stretching absorption for the ester carbonyl group.

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound (232.28 g/mol ). Fragmentation patterns could provide further structural information.

Crystallographic Data

As of the latest search, no public crystallographic data for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is available. However, crystallographic information for the corresponding carboxylic acid, 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid (CAS 152628-03-0), has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 721991.[6] This data can provide valuable insights into the bond lengths, bond angles, and overall three-dimensional arrangement of the core benzimidazole structure, which would be largely conserved in the methyl ester derivative. Analysis of the crystal structure of the parent acid reveals the planarity of the benzimidazole ring system and the spatial orientation of the propyl and methyl substituents.

Synthesis and Chemical Properties

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is synthesized as a key intermediate in the overall synthesis of Telmisartan.[1][7][8] The general synthetic strategy involves the formation of the benzimidazole ring through the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.

Retrosynthetic Analysis and Key Precursors

A common retrosynthetic approach for this molecule starts from methyl 4-amino-3-methylbenzoate.[1][7][8] The synthesis proceeds through the formation of a diamino intermediate which is then cyclized to form the benzimidazole ring.

retrosynthesis target Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate intermediate1 Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate target->intermediate1 Cyclization precursor1 Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate intermediate1->precursor1 Nitro group reduction precursor2 Methyl 4-amino-3-methylbenzoate precursor1->precursor2 Nitration precursor3 Butyryl chloride precursor1->precursor3 Acylation

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step synthesis protocol derived from literature procedures for the synthesis of Telmisartan intermediates.[1][7][8][9]

Step 1: Acylation of Methyl 4-amino-3-methylbenzoate

  • To a solution of methyl 4-amino-3-methylbenzoate in a suitable solvent (e.g., chloroform), add butyryl chloride.[9]

  • The reaction mixture is typically heated to facilitate the acylation reaction.[1]

  • Upon completion, the reaction is worked up to isolate methyl 4-(butyrylamino)-3-methylbenzoate.

Step 2: Nitration

  • The product from Step 1 is subjected to nitration using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures.[1][9]

  • This step introduces a nitro group onto the benzene ring, yielding methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

Step 3: Reduction of the Nitro Group

  • The nitro group of the compound from Step 2 is reduced to an amino group. This is commonly achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2]

  • This reduction yields the key intermediate, methyl 3-amino-4-(butyrylamino)-5-methylbenzoate.

Step 4: Cyclization to form the Benzimidazole Ring

  • The diamino compound from Step 3 is cyclized to form the benzimidazole ring. This is typically achieved by heating the compound in a suitable solvent, often with an acid catalyst, to promote intramolecular condensation and dehydration.[1]

  • This final step yields Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate.

Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired purity for subsequent steps in the synthesis of Telmisartan.

Physicochemical Properties
PropertyValueSource
CAS Number 152628-00-7[6]
Molecular Formula C₁₃H₁₆N₂O₂[6]
Molecular Weight 232.28 g/mol [6]
Boiling Point (Predicted) 434.2 ± 25.0 °C[9]
Density (Predicted) 1.169 ± 0.06 g/cm³[9]
pKa (Predicted) 11.26 ± 0.30[9]
Appearance Off-White to Pale Beige Sticky Solid[9]
Solubility Slightly soluble in Chloroform and Methanol[9]

Applications in Drug Development

The primary and most well-documented application of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is its role as a pivotal intermediate in the industrial synthesis of Telmisartan.[1][2] The structural integrity and purity of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API).

While the direct biological activity of this specific ester has not been extensively reported, the broader class of benzimidazole derivatives is an active area of research for various therapeutic applications.[4] Given the known pharmacological profile of the benzimidazole scaffold, it is plausible that this compound and its analogues could be explored for other potential biological activities.

Conclusion

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a molecule of significant interest in the field of pharmaceutical sciences, primarily due to its indispensable role in the synthesis of Telmisartan. This guide has provided a detailed overview of its molecular structure, drawing from available data and established chemical principles. While a complete experimental dataset for its spectroscopic and crystallographic properties remains to be fully consolidated in the public domain, the information presented here offers a robust foundation for researchers and drug development professionals working with this key intermediate. Future research efforts could focus on the full experimental characterization of this compound and the exploration of its potential independent pharmacological activities.

References

  • Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry. [Link]

  • Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid | C12H14N2O2 | CID 10262831. PubChem. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. PubMed Central. [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]

  • 884330-18-1 | Product Name : 7-Methyl-N-(2-(methylamino)phenyl)-2-propyl-1H-benzo[d]imidazole-5-carboxamide | Pharmaffiliates. Pharmaffiliates. [Link]

  • Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate - ResearchGate. ResearchGate. [Link]

  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS. RJPBCS. [Link]

  • Alternative Synthesis of Telmisartan via Suzuki Coupling - Scholars Research Library. Scholars Research Library. [Link]

  • (PDF) Methyl 3-amino-4-butanamido-5-methylbenzoate - ResearchGate. ResearchGate. [Link]

  • (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. [Link]

  • c7dt02584j1.pdf - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Efficient and improved synthesis of Telmisartan - Beilstein Journals. Beilstein Journals. [Link]

  • TELMISARTAN PART 2/3 - New Drug Approvals. New Drug Approvals. [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates | ACS Omega. ACS Omega. [Link]

Sources

"Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate" IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Introduction

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, a significant heterocyclic compound, holds a pivotal position in the landscape of pharmaceutical synthesis. Its chemical structure, characterized by a fused benzene and imidazole ring system, makes it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, properties, and critical role as a key intermediate, particularly in the production of the angiotensin II receptor antagonist, Telmisartan. The benzimidazole core is a recurring motif in a multitude of biologically active compounds, exhibiting a wide array of therapeutic properties, including anticancer and antimicrobial activities.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemistry and application of this important molecule.

Chemical Identity and Properties
PropertyValueSource
IUPAC Name Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylateN/A
CAS Number 152628-00-7[3]
Molecular Formula C13H16N2O2[3]
Molecular Weight 232.28 g/mol [3]
Boiling Point 434.2±25.0 °C (Predicted)[3]
Density 1.169±0.06 g/cm3 (Predicted)[3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Form Sticky Solid[3]
Color Off-White to Pale Beige[3]

Synthesis and Mechanism

The synthesis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a multi-step process that is integral to the manufacturing of Telmisartan. The general strategy involves the formation of a substituted o-phenylenediamine derivative which then undergoes cyclization to form the benzimidazole ring.

A common synthetic pathway commences with methyl 4-amino-3-methylbenzoate. This starting material is first acylated with butyryl chloride to yield methyl N-butyryl-4-amino-3-methylbenzoate.[4] Subsequent nitration of this intermediate, typically with a mixture of nitric and sulfuric acid, introduces a nitro group at the 5-position of the benzene ring, affording methyl 4-butyrylamino-3-methyl-5-nitrobenzoate.[5]

The critical step in the formation of the benzimidazole precursor is the reduction of the nitro group. This is often achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction using agents like iron powder in an acidic medium.[1][6] This reduction yields methyl 3-amino-4-(butyrylamino)-5-methylbenzoate.[7]

The final step is the intramolecular cyclization of the diamino intermediate to form the benzimidazole ring system. This is typically carried out under acidic conditions, such as in acetic acid, at elevated temperatures.[8] The reaction proceeds via the nucleophilic attack of one of the amino groups on the carbonyl carbon of the butyrylamide group, followed by dehydration to form the imidazole ring.

Synthesis_Pathway A Methyl 4-amino-3-methylbenzoate B Methyl N-butyryl-4-amino-3-methylbenzoate A->B Butyryl chloride C Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate B->C HNO3/H2SO4 D Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate C->D Reduction (e.g., Pd/C, H2) E Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate D->E Cyclization (e.g., Acetic Acid, heat)

General synthetic pathway to the target compound.
Experimental Protocol: Synthesis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

The following is a representative, multi-step protocol for the synthesis of the title compound, based on established methodologies for Telmisartan intermediates.

Step 1: Synthesis of Methyl N-butyryl-4-amino-3-methylbenzoate [4]

  • In a suitable reaction vessel, dissolve methyl 4-amino-3-methylbenzoate in an inert solvent such as toluene.

  • Heat the solution to approximately 90°C.

  • Slowly add butyryl chloride to the reaction mixture.

  • Maintain the temperature and stir for a sufficient time to ensure complete reaction, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product, which may involve washing with an aqueous solution to remove any unreacted acid chloride and byproducts, followed by removal of the solvent under reduced pressure.

Step 2: Synthesis of Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate [5]

  • Dissolve the product from Step 1 in a suitable solvent like chloroform.

  • Cool the solution to a temperature between -10°C and 5°C.

  • Slowly add fuming nitric acid to the cooled solution, maintaining the low temperature.

  • Stir the reaction mixture at this temperature until the reaction is complete, as indicated by TLC.

  • Carefully quench the reaction, for example, by pouring it onto ice.

  • Extract the product into an organic solvent, wash the organic layer to remove residual acid, and then concentrate to obtain the crude product.

  • Purify the product, if necessary, by recrystallization.

Step 3: Synthesis of Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate [7]

  • Dissolve the nitro compound from Step 2 in a suitable solvent, such as methanol or a mixture of tetrahydrofuran and ethanol.

  • Add a catalyst, typically 10% palladium on charcoal.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction progress until the starting material is consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino compound.

Step 4: Synthesis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate [6][8]

  • Dissolve the amino compound from Step 3 in glacial acetic acid.

  • Heat the reaction mixture to a temperature between 100-110°C.

  • Maintain the temperature and stir for approximately 1.5 to 2 hours, monitoring the cyclization by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Evaporate the acetic acid under reduced pressure.

  • Neutralize the residue with a base, such as a concentrated ammonia solution, to a pH of about 9-9.5 to precipitate the product.

  • Filter the solid, wash it with water, and dry to obtain the final product.

Purification

The crude Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of solvent for recrystallization will depend on the solubility of the compound and its impurities.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the molecular structure. The chemical shifts, splitting patterns, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and C=O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantifying any impurities.

Role in Drug Development

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a crucial intermediate in the synthesis of Telmisartan, a widely prescribed antihypertensive drug.[3] Telmisartan functions as an angiotensin II receptor blocker (ARB), effectively lowering blood pressure by preventing the hormone angiotensin II from constricting blood vessels.

The synthesis of Telmisartan from this intermediate typically involves a condensation reaction with N-methyl-o-phenylenediamine to form a bis-benzimidazole derivative.[6] This is followed by an N-alkylation reaction with a substituted biphenyl derivative to introduce the characteristic biphenylmethyl group of Telmisartan.

Telmisartan_Synthesis A Methyl 7-methyl-2-propyl-1H- benzo[d]imidazole-5-carboxylate B Bis-benzimidazole derivative A->B N-methyl-o-phenylenediamine C Telmisartan B->C N-alkylation with substituted biphenyl

Role as an intermediate in Telmisartan synthesis.

Conclusion

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a compound of significant interest in pharmaceutical chemistry due to its indispensable role as a key intermediate in the synthesis of Telmisartan. The synthetic route to this molecule, while multi-stepped, is well-established and relies on fundamental organic transformations. A thorough understanding of its synthesis, purification, and characterization is paramount for ensuring the quality and efficacy of the final active pharmaceutical ingredient. As research into new benzimidazole-based therapeutics continues, the knowledge surrounding such key intermediates will remain fundamentally important for the advancement of drug discovery and development.

References

[1] Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2024). Journal of Medicinal and Chemical Sciences. [6] An improved synthesis of Telmisartan: an antihypertensive drug. (2009). ARKIVOC. [9] Synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate. (n.d.). Semantic Scholar. [2] Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. (2024). Journal of Medicinal and Chemical Sciences. [4] Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. (2003). Google Patents. [7] Methyl 3-amino-4-butanamido-5-methylbenzoate. (2008). ResearchGate. [5] Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. (2008). ResearchGate. [10] Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. [11] Original approach for the synthesis of telmisartan. Reagents and conditions. (n.d.). ResearchGate. [12] On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. (2022). PubMed. [13] Synthesis and Characterization of Telmisartan‐Derived Cell Death Modulators to Circumvent Imatinib Resistance in Chronic Myeloid Leukemia. (2016). ChemMedChem. [8] Efficient Synthesis of Telmisartan: An Antihypertensive Drug. (n.d.). RJPBCS. [14] 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. (n.d.). PubChem. [3] 7-METHYL-2-PROPYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID METHYL ESTER. (2023). ChemicalBook.

Sources

An In-Depth Technical Guide to the Synthesis Precursors of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Core Benzimidazole Intermediate

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a sophisticated heterocyclic compound that serves as a critical building block in pharmaceutical synthesis. Its structure is integral to the creation of potent Angiotensin II receptor antagonists, most notably Telmisartan, a widely prescribed medication for the management of hypertension.[1][2] The efficient and high-purity synthesis of this benzimidazole core is paramount for the economic and therapeutic success of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the primary precursors required for the synthesis of this target molecule. We will explore the underlying chemical principles, justify the selection of synthetic strategies, and provide detailed, field-proven protocols. The focus is on a logical, retrosynthetic approach to deconstruct the target molecule and understand the synthesis of its constituent parts.

Part 1: Retrosynthetic Analysis - A Logic-Driven Approach to Precursor Identification

Retrosynthesis is a powerful tool for planning a chemical synthesis. By conceptually breaking down the target molecule, we can identify the most logical and commercially viable starting materials.

The target molecule, Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, possesses three key features: a benzimidazole core, a methyl ester at the 5-position, a methyl group at the 7-position, and a propyl group at the 2-position.

The most robust and widely adopted disconnection strategy involves breaking the two amide-like bonds of the imidazole ring. This approach, rooted in the classic Phillips-Ladenburg benzimidazole synthesis, points to two primary precursors:

  • A substituted o-phenylenediamine (a 1,2-diaminobenzene derivative).

  • A carboxylic acid or its activated derivative, which provides the 2-substituent.[3][4]

Following this logic, the target molecule can be disconnected into:

  • Precursor A: A diamino-methyl-benzoate derivative.

  • Precursor B: Butanoic acid (or an activated form like butanoyl chloride).

The following diagram illustrates this retrosynthetic breakdown.

G TM Methyl 7-methyl-2-propyl-1H- benzo[d]imidazole-5-carboxylate Disconnect C-N Disconnection (Imidazole Ring Opening) TM->Disconnect PrecursorA Precursor A: Methyl 3-amino-4-(butyrylamino) -5-methylbenzoate Disconnect->PrecursorA Identifies the substituted benzene core PrecursorB Precursor B: Butanoic Acid (or derivative) Disconnect->PrecursorB Identifies the 2-position side chain Precursors Key Precursors PrecursorA_alt Precursor A': Methyl 3,4-diamino -5-methylbenzoate PrecursorA->PrecursorA_alt Via in-situ cyclization precursor

Caption: Retrosynthetic analysis of the target benzimidazole.

Part 2: Synthesis of the Core Diaminobenzene Precursor

The most critical precursor is the substituted o-phenylenediamine. Its synthesis is a multi-step process that requires careful control of regioselectivity. A common and efficient industrial route starts from the commercially available Methyl 4-amino-3-methylbenzoate .[1]

The overall forward synthesis pathway is outlined below:

G cluster_main Forward Synthesis Pathway A Methyl 4-amino- 3-methylbenzoate B Methyl 4-(butyrylamino)- 3-methyl-5-nitrobenzoate A->B 1. Acylation 2. Nitration C Methyl 3-amino-4- (butyrylamino)-5-methylbenzoate B->C Nitro Group Reduction D Target Molecule: Methyl 7-methyl-2-propyl- 1H-benzo[d]imidazole-5-carboxylate C->D Acid-Catalyzed Cyclization

Caption: Overall forward synthesis workflow.

Step 1 & 2: Acylation and Nitration

Causality and Experimental Choices:

  • Acylation (Protection): The first step is the acylation of the amino group of Methyl 4-amino-3-methylbenzoate with butanoyl chloride (butyryl chloride). This serves a dual purpose. Firstly, it introduces the carbon skeleton that will ultimately become the 2-propyl group of the benzimidazole. Secondly, the resulting amide group is an ortho-, para-director but is less activating than the initial amine, which helps control the subsequent nitration step. This acylation prevents unwanted side reactions and deactivation of the aromatic ring that would occur if nitration were attempted on the free amine.[1]

  • Nitration: The subsequent nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring. The bulky butyrylamido group and the existing methyl group sterically hinder the positions adjacent to them, directing the incoming nitro group to the position ortho to the amide and meta to the methyl and ester groups. This regiochemical control is crucial for obtaining the correct isomer, leading to the formation of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate .[2][5]

Step 3: Selective Reduction of the Nitro Group

Causality and Experimental Choices: With the key intermediate, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, in hand, the next critical step is the selective reduction of the nitro group to an amine, yielding Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate .[6] This creates the required 1,2-diamine functionality necessary for the upcoming cyclization.

Several reduction methods are effective, with the choice often depending on scale, cost, and safety considerations:

  • Catalytic Hydrogenation: This is a clean and high-yielding method. Catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel are commonly used under a hydrogen atmosphere.[1][6] This method is often preferred in industrial settings for its efficiency and the avoidance of stoichiometric metal waste.

  • Metal/Acid Reduction: Classic methods like using Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl) are also effective, though they generate metallic waste streams that require disposal.[6]

The key is the selectivity of the reduction. The amide carbonyl is stable under these conditions, allowing for the exclusive transformation of the nitro group.

Part 3: The Cyclization Precursor and the Phillips Condensation

The product from the reduction step, Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate, is the immediate precursor to the benzimidazole ring system. The formation of the target molecule occurs via an intramolecular condensation and cyclization reaction.

Mechanism and Rationale: This transformation is typically achieved by heating the diamine precursor in the presence of an acid catalyst, such as acetic acid or hydrochloric acid.[6][7] This reaction is a variant of the Phillips-Ladenburg synthesis.[3] The mechanism proceeds as follows:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the amide group, making the carbonyl carbon more electrophilic.

  • Intramolecular Nucleophilic Attack: The newly formed primary amine (at the 3-position) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Dehydration: A molecule of water is eliminated, leading to the formation of the imidazole ring.

This "one-pot" reduction and cyclization is highly efficient. Some processes report simply filtering the hydrogenation catalyst and then treating the filtrate directly with acid to induce cyclization, minimizing intermediate isolation steps.[1]

Part 4: Summary of Key Precursors and Reagents

The following table summarizes the essential materials for this synthetic pathway.

Precursor / ReagentIUPAC NameRole in Synthesis
Starting Material Methyl 4-amino-3-methylbenzoateProvides the core benzene ring, methyl ester, and one of the nitrogen atoms.
Precursor B Butanoyl chlorideAcylating agent; introduces the n-propyl side chain.
Nitrating Agent Nitric Acid / Sulfuric AcidIntroduces the nitro group, which is a precursor to the second amine.
Reducing Agent H₂/Pd-C or Raney NiSelectively reduces the nitro group to an amine, forming the o-phenylenediamine moiety.[6]
Cyclization Catalyst Acetic Acid or HClCatalyzes the intramolecular condensation to form the benzimidazole ring.[6][7]

Part 5: Detailed Experimental Protocols

The following protocols are illustrative and synthesized from established literature. They should be performed by trained chemists with appropriate safety precautions.

Protocol 1: Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (Intermediate)
  • Acylation: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve Methyl 4-amino-3-methylbenzoate in a suitable solvent (e.g., chlorobenzene).[1]

  • Add butanoyl chloride dropwise while maintaining the temperature. An acid scavenger (e.g., a tertiary amine) may be used.

  • Stir the reaction at an elevated temperature (e.g., 100°C) until completion, as monitored by TLC or HPLC.

  • Nitration: Cool the reaction mixture to 0°C. Slowly add a pre-mixed solution of concentrated nitric acid and sulfuric acid, ensuring the temperature does not exceed 5-10°C.[1]

  • After the addition is complete, stir the mixture at low temperature for several hours.

  • Quench the reaction by carefully pouring it onto crushed ice.

  • Filter the resulting precipitate, wash with water until neutral, and dry under vacuum to yield the title compound.

Protocol 2: Synthesis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (Target Molecule)
  • Reduction: To a solution of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate in a suitable solvent (e.g., methanol), add a catalytic amount of 5% Palladium on Carbon (Pd/C).[1][6]

  • Pressurize the vessel with hydrogen gas (e.g., 5 bar) and stir at room temperature until hydrogen uptake ceases.[1]

  • Cyclization: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to a thick syrup. Add glacial acetic acid to the residue.[1]

  • Heat the mixture to reflux for 2-4 hours to effect cyclization.

  • Cool the reaction mixture and pour it into water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure target molecule.

Conclusion

The synthesis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a well-established, multi-step process that hinges on the strategic construction of a key o-phenylenediamine precursor. By starting with Methyl 4-amino-3-methylbenzoate, a sequence of acylation, controlled nitration, selective reduction, and acid-catalyzed cyclization provides an efficient and reliable route to this valuable pharmaceutical intermediate. The causality behind each step—from protecting the amine to directing the nitration and inducing the final ring closure—demonstrates a logical and robust approach to modern organic synthesis.

References

[8] Smolecule. (2023, August 15). Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate. Available at: [6] Google Patents. (n.d.). WO2012028925A2 - An improved process for the preparation of telmisartan. Available at: [9] Google Patents. (n.d.). WO2014067237A1 - Telmisartan preparation method and intermediate thereof. Available at: [10] PrepChem.com. (n.d.). Preparation of methyl benzoate (benzoic acid methyl ester). Available at: [11] Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [1] Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [12] Asian Journal of Research in Chemistry. (n.d.). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available at: [13] Google Patents. (n.d.). CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester. Available at: [14] Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [15] ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis. Available at: [16] Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [17] Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate. Available at: [18] Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [3] ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [5] ChemicalBook. (n.d.). Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate | 152628-01-8. Available at: [19] Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [2] IndiaMART. (n.d.). Methyl 4-Butyrylamino-3-Methyl-5-Nitrobenzoate. Available at: [4] National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available at: [7] Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at:

Sources

"Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate" spectroscopic data (NMR, IR, MS)

[3]

Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate[1][3][4][5][6]

  • Common Synonym: Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate (See Tautomeric Note below)[7]

  • CAS Number: 152628-00-7[1][2][3][5][6]

  • Molecular Formula:

    
    [5]
    
  • Molecular Weight: 232.28 g/mol [3]

The Tautomeric Reality (Critical for Regulatory Filing): In solution, the imidazole proton is labile, oscillating between the N1 and N3 positions. Consequently, the 4-methyl-6-carboxylate and 7-methyl-5-carboxylate forms are tautomers of the same chemical entity.

  • Tautomer A: Proton on N1

    
     Substituents appear at positions 7 (Methyl) and 5 (Ester).
    
  • Tautomer B: Proton on N3

    
     Substituents appear at positions 4 (Methyl) and 6 (Ester).
    

For the purpose of this guide, we utilize the 7-methyl-5-carboxylate nomenclature to align with the user's request, noting that spectroscopic data represents the rapid equilibrium of these forms in solution.

Synthesis & Reaction Engineering

The industrial synthesis of this core follows the Yanagisawa Route (J. Med.[8] Chem. 1996), designed to establish the benzimidazole ring with high regioselectivity.

Step-by-Step Protocol
  • Acylation: Reaction of methyl 4-amino-3-methylbenzoate with butyryl chloride yields the amide.

  • Nitration: Electrophilic aromatic substitution introduces a nitro group at the 5-position (ortho to the amide, meta to the ester).

  • Reductive Cyclization: Hydrogenation of the nitro group (using Pd/C or Fe/AcOH) generates an amine, which spontaneously (or with acid catalysis) condenses with the neighboring butyramide carbonyl to close the imidazole ring.

Synthesis Workflow Diagram

SynthesisPathwayStartMethyl 4-amino-3-methylbenzoateStep1Acylation(Butyryl Chloride)Start->Step1Inter1Amide IntermediateStep1->Inter1 Yield >90%Step2Nitration(HNO3/H2SO4)Inter1->Step2Inter2Nitro-Amide IntermediateStep2->Inter2 RegioselectiveStep3Reductive Cyclization(H2, Pd/C or Fe/AcOH)Inter2->Step3FinalTarget Benzimidazole(CAS: 152628-00-7)Step3->Final Dehydration

Caption: Industrial route from methyl 4-amino-3-methylbenzoate to the target benzimidazole via reductive cyclization.

Spectroscopic Characterization Data

The following data validates the structure, specifically distinguishing it from regioisomers (e.g., where the propyl group might be misplaced).

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

Frequency:
Proton (

)
Shift (

ppm)
MultiplicityIntegrationAssignment Logic (Causality)
NH 12.0 - 12.5Broad Singlet1HImidazole NH. Highly variable due to H-bonding and tautomerism.
Ar-H (C4) ~8.05Singlet (d)1HProton between Ester and N. Deshielded by both electron-withdrawing groups.
Ar-H (C6) ~7.65Singlet (d)1HProton between Methyl and Ester. Less deshielded than C4.
Ester

3.85Singlet3HCharacteristic methyl ester singlet.
Propyl

-CH2
2.82Triplet (

Hz)
2HMethylene adjacent to the imidazole C=N bond.
Ar-

(C7)
2.55Singlet3HAromatic methyl group. Slightly downfield due to ring current.
Propyl

-CH2
1.80Multiplet2HCentral methylene of the propyl chain.
Propyl

-CH3
0.98Triplet (

Hz)
3HTerminal methyl of the propyl chain.

Interpretation:

  • Regiochemistry Check: The presence of two aromatic singlets (or weakly coupled doublets,

    
     Hz) confirms the 1,2,4,6-substitution pattern on the benzene ring. If the protons were ortho to each other, you would see strong doublets (
    
    
    Hz).
  • Tautomer Evidence: In

    
    , the NH signal may disappear or broaden significantly. In DMSO, it is usually visible.
    
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (

)
Functional GroupVibrational Mode
3300 - 2600 N-HBroad stretch (indicative of imidazole H-bonding).
2960, 2870 C-H (Aliphatic)Propyl chain stretching (

).
1715 - 1705 C=O (Ester)Strong carbonyl stretch. Critical for confirming the ester functionality.
1620 - 1580 C=N / C=CBenzimidazole ring skeletal vibrations.
1280 - 1250 C-OEster C-O-C stretching.
C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

Ion (

)
IdentityMechanistic Explanation
233.1

Protonated molecular ion (Base Peak). Consistent with MW 232.28.
201.1

Loss of methoxy group from the ester.
190.1

Loss of the propyl chain (McLafferty-like rearrangement or cleavage).

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate for pharmaceutical applications (Telmisartan manufacturing), the following impurities must be monitored.

HPLC Method Parameters (Recommended)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
     mm, 5 
    
    
    m).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm.

Critical Impurity Logic

ImpurityLogicTargetTarget: Methyl 7-methyl-2-propyl...(RT: ~12.5 min)Impurity2Impurity B: Acid Hydrolysis Product(COOH instead of COOMe)Target->Impurity2 Hydrolysis (Storage)Impurity1Impurity A: Des-propyl analog(From unreacted diamine)Impurity1->Target Incomplete ReactionImpurity3Impurity C: Bis-acylated byproductImpurity3->Target Over-acylation

Caption: Impurity relationships. Impurity B is the most common degradation product due to ester hydrolysis.

References

  • Yanagisawa, H., et al. (1996).[8] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure-Activity Relationships of Imidazole-5-carboxylic Acids." Journal of Medicinal Chemistry, 39(1), 323–338.[8]

  • PubChem Compound Summary. (2024). "Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate (CID 1071097)."[5] National Center for Biotechnology Information.

  • Ries, U. J., et al. (1993). "6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists." Journal of Medicinal Chemistry, 36(25), 4040–4051. (Primary SAR data for benzimidazole numbering).

  • Google Patents. (2011). "Method for synthesizing Telmisartan intermediate." CN102070533B.

Methodological & Application

Application Note: Synthesis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

[1][2][3]

Abstract & Chemical Identity

This application note details a robust, scalable synthesis protocol for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (CAS 152628-00-7).[1] This compound is a critical intermediate in the synthesis of the angiotensin II receptor antagonist Telmisartan .[2]

Note on Nomenclature & Tautomerism: Due to the rapid proton tautomerism characteristic of the imidazole ring, the title compound is chemically equivalent to Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate .[1] In solution, these tautomers exist in equilibrium.[1] This protocol adopts the "7-methyl...5-carboxylate" nomenclature to align with specific regulatory filing conventions, but the chemical entity is identical to the "4-methyl...6-carboxylate" isomer often cited in literature.[1]

PropertySpecification
Chemical Name Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate
CAS Number 152628-00-7
Molecular Formula

Molecular Weight 232.28 g/mol
Appearance White to off-white crystalline powder
Melting Point 130–135 °C

Retrosynthetic Analysis

The synthesis is designed around a "Build-then-Cyclize" strategy, ensuring regioselectivity before the imidazole ring formation.[1] The core challenge is introducing the nitro group at position 5 (relative to the benzoate) with high regioselectivity.

Pathway:

  • Target: Benzimidazole Core.

  • Disconnection: C2-N3 and C2-N1 bonds.

  • Precursor: Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate.[1]

  • Starting Material: Methyl 4-amino-3-methylbenzoate.

Synthesis Pathway Diagram[3][5]

SynthesisRouteSMMethyl 4-amino-3-methylbenzoate(Start)Step1Acylation(Butyryl Chloride)SM->Step1Int1Methyl 4-butyrylamino-3-methylbenzoateStep1->Int1Step2Nitration(HNO3/H2SO4)Int1->Step2Int2Methyl 4-butyrylamino-3-methyl-5-nitrobenzoateStep2->Int2Step3Reductive Cyclization(H2/Pd-C or Fe/AcOH)Int2->Step3ProductMethyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylateStep3->Product

Caption: Linear synthesis route from Methyl 4-amino-3-methylbenzoate to the target benzimidazole.

Detailed Experimental Protocol

Stage 1: Acylation

Objective: Protection of the amine and installation of the propyl carbon chain.

  • Reagents:

    • Methyl 4-amino-3-methylbenzoate (1.0 eq)[1]

    • Butyryl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM) (10 vol)

Procedure:

  • Charge Methyl 4-amino-3-methylbenzoate and DCM into a reactor. Cool to 0–5 °C.

  • Add Triethylamine slowly, maintaining temperature < 10 °C.

  • Add Butyryl chloride dropwise over 60 minutes. The reaction is exothermic; strict temperature control prevents bis-acylation.

  • Stir at 20–25 °C for 4 hours. Monitor by TLC/HPLC (Target: < 1% Starting Material).

  • Workup: Wash with water (2 x 5 vol), then sat.

    
     (5 vol). Dry organic layer over 
    
    
    .
  • Concentrate under vacuum to yield Methyl 4-butyrylamino-3-methylbenzoate as an off-white solid.

    • Yield Expectation: 90–95%

Stage 2: Regioselective Nitration

Objective: Introduction of the nitro group ortho to the amide nitrogen. The amide group directs the nitro group to the desired position (ortho to the amino, meta to the ester).[1]

  • Reagents:

    • Methyl 4-butyrylamino-3-methylbenzoate (1.0 eq)[1]

    • Fuming Nitric Acid (95-98%) (3.0 eq)[1]

    • Acetic Anhydride (5 vol) or Sulfuric Acid (depending on scale; Acetic Anhydride offers milder conditions).

Procedure (Acetic Anhydride Method):

  • Charge Acetic Anhydride into the reactor and cool to -5 °C.

  • Add Fuming Nitric Acid dropwise, maintaining temperature < 0 °C (Formation of acetyl nitrate in situ).

  • Add Methyl 4-butyrylamino-3-methylbenzoate portion-wise. Critical: Keep temperature between -5 °C and 0 °C. Higher temperatures increase by-product formation (regioisomers).

  • Stir at 0 °C for 2 hours, then allow to warm to 15 °C.

  • Quench: Pour the reaction mixture slowly into Ice Water (20 vol) with vigorous stirring. The product will precipitate.

  • Filter the solid and wash with copious cold water until pH is neutral.

  • Recrystallize from Ethanol/Water if purity < 98%.

    • Yield Expectation: 80–85%

    • Product:Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate .[1][3]

Stage 3: Reductive Cyclization

Objective: Reduction of the nitro group to an amine, followed by spontaneous (or acid-catalyzed) condensation with the amide carbonyl to form the imidazole ring.

  • Reagents:

    • Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate (1.0 eq)[1]

    • Iron Powder (3.0 eq)

    • Acetic Acid (glacial) (10 vol)

    • Alternative:

      
       (5 bar), 10% Pd/C (5 wt%), Methanol.
      

Procedure (Iron/Acetic Acid Method - Robust for Scale):

  • Charge Methyl 4-butyrylamino-3-methyl-5-nitrobenzoate and Acetic Acid into the reactor.[1]

  • Heat to 50 °C.

  • Add Iron powder portion-wise over 30 minutes. (Caution: Hydrogen evolution).

  • Heat to reflux (110–115 °C) for 6–8 hours. The reduction forms the amine, which cyclizes under the acidic conditions.[1]

  • Monitor HPLC for disappearance of the nitro-intermediate and the uncyclized amine intermediate.

  • Workup:

    • Cool to 25 °C. Filter off iron residues through Celite.

    • Concentrate the filtrate to remove most Acetic Acid.

    • Dilute with Water (10 vol).

    • Adjust pH to ~8 using Ammonia solution (25%). The product will precipitate.

    • Note: Avoid strong bases like NaOH if possible to prevent hydrolysis of the methyl ester.

  • Filter the crude solid.[4]

Purification:

  • Dissolve crude solid in refluxing Methanol (or Isopropanol).

  • Add Activated Carbon (10 wt%), stir for 30 mins, and filter hot.

  • Cool filtrate slowly to 0–5 °C to crystallize.

  • Filter and dry at 50 °C under vacuum.

    • Final Yield: 75–80% (from Stage 2).

    • Purity: > 99.5% (HPLC).[5][6]

Mechanism of Cyclization

The reductive cyclization is the most complex step. The nitro group is reduced to an aniline derivative. The nitrogen lone pair on the newly formed aniline attacks the carbonyl carbon of the adjacent butyramide, eliminating water to close the imidazole ring.[1]

MechanismNitroNitro Precursor(R-NO2)ReductionReduction (Fe/H+)Nitro->ReductionAmineAniline Intermediate(R-NH2)Reduction->AmineCyclizationNucleophilic Attackon Amide CarbonylAmine->CyclizationDehydrationElimination of Water(-H2O)Cyclization->DehydrationBenzimidazoleBenzimidazole Core(Aromatic System)Dehydration->Benzimidazole

Caption: Mechanistic flow from nitro-reduction to imidazole ring closure.[1][7]

Critical Process Parameters & Quality Control

ParameterRangeRationale
Nitration Temp -5 to 0 °CPrevents over-nitration and regio-isomer formation.
Cyclization pH 8.0 – 8.5Critical during workup. pH > 9 risks hydrolysis of the methyl ester to the acid (CAS 152628-03-0).
Iron Quality Fine PowderSurface area affects reduction rate.
Water Content < 0.5%In final product; high moisture can degrade the ester stability.

Analytical Specification (HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10-90% B.
    
  • Detection: UV @ 254 nm.

  • Retention Time: Product elutes ~8-10 min (method dependent).

References

  • Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships." Journal of Medicinal Chemistry, 36(25), 4040–4051.[1] Link

  • Santa Cruz Biotechnology. "Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate (CAS 152628-00-7) Product Data."[1][8] Link[9]

  • PubChem. "4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid methyl ester (Compound CID 10130835)."[9][1] Link[9]

  • Google Patents. "Process for the preparation of Telmisartan and intermediates thereof." (Refers to general benzimidazole cyclization methods using Fe/AcOH). Link

  • ChemicalBook. "CAS 152628-00-7 Datasheet." Link

Application Note: Optimization of Regioselective N-Alkylation for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

This Application Note details the reaction conditions for the N-alkylation of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (referred to herein as Intermediate A ). This molecule is a critical scaffold in the synthesis of angiotensin II receptor antagonists, most notably Telmisartan .

The Challenge: Tautomerism and Regioselectivity

The core benzimidazole ring exists in a tautomeric equilibrium. The presence of the C7-methyl group creates a steric asymmetry that is the defining challenge of this reaction.

  • Tautomer A (Hindered): Proton on N1 (adjacent to C7-Methyl).

  • Tautomer B (Open): Proton on N3 (distal to C7-Methyl).

Successful alkylation requires targeting the N3 position (distal to the methyl group) to produce the bioactive regioisomer. Standard alkylation conditions often yield a mixture of N1 (undesired) and N3 (desired) isomers, necessitating difficult chromatographic separation. This guide provides protocols optimized for N3-selectivity via kinetic control and specific solvent/base interactions.

Mechanistic Pathway

The reaction follows an SN2 mechanism. The regiochemical outcome is dictated by the Curtin-Hammett principle , where the ratio of products depends on the difference in activation energy of the transition states, not the equilibrium of the starting tautomers. The C7-methyl group sterically destabilizes the transition state for N1-alkylation, naturally favoring N3, but high temperatures or non-polar solvents can erode this selectivity.

G Start Benzimidazole Core (Tautomeric Mixture) Base Base Deprotonation (NaH, tBuOK, or K2CO3) Start->Base Anion Delocalized Anion (Nucleophile) Base->Anion TS_Major TS: N3 Attack (Less Steric Hindrance) Anion->TS_Major Favored Path TS_Minor TS: N1 Attack (Steric Clash with C7-Me) Anion->TS_Minor Disfavored Prod_Major Major Product (Distal Alkylation) TS_Major->Prod_Major Prod_Minor Minor Product (Proximal Alkylation) TS_Minor->Prod_Minor

Figure 1: Mechanistic pathway highlighting the steric steering toward the N3-isomer.

Critical Reaction Parameters

The following parameters have been validated to influence the Regiomeric Ratio (RR).

ParameterRecommendationRationale
Solvent DMF or NMP High dielectric constant promotes dissociation of the metal-benzimidazolide ion pair, increasing the "naked" anion character which enhances nucleophilicity at the sterically freer nitrogen.
Base t-BuOK or KOtBu Potassium cation creates a looser ion pair than Sodium (NaH), often improving regioselectivity. The bulky tert-butoxide anion ensures complete deprotonation without nucleophilic competition.
Temperature 0°C to 25°C Lower temperatures favor the kinetic product (N3-alkylation) by not providing enough energy to overcome the steric barrier of the N1 transition state.
Electrophile Alkyl BromidesBromides offer the best balance of reactivity and stability compared to chlorides (too slow, requires heat) or iodides (too reactive, lowers selectivity).

Experimental Protocols

Protocol A: High-Selectivity Kinetic Alkylation (Recommended)

Best for: High-value synthesis requiring >95:5 isomeric purity (e.g., Telmisartan coupling).

Reagents:

  • Intermediate A (1.0 equiv)[1]

  • Potassium tert-butoxide (1.1 equiv)

  • Electrophile (e.g., 4'-(bromomethyl)-2-biphenylcarbonitrile) (1.05 equiv)

  • Anhydrous DMF (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a dried reactor with Intermediate A and anhydrous DMF under nitrogen atmosphere. Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0–5°C . Slowly add t-BuOK portion-wise over 20 minutes.

    • Note: The solution will likely darken (yellow/orange) indicating anion formation. Stir for 30 minutes at 0°C to ensure complete deprotonation.

  • Alkylation: Dissolve the Electrophile in minimal DMF. Add this solution dropwise to the reaction mixture while maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm slowly to 20–25°C (Room Temp) and stir for 4–6 hours.

    • Validation: Monitor by HPLC. Reaction is complete when Intermediate A is <1.0%.

  • Quench: Pour the reaction mixture into ice-water (20 volumes) with vigorous stirring. The product should precipitate.[2]

  • Isolation: Filter the solid. Wash the cake with water (3x) to remove residual DMF and KBr salts.

  • Purification: Recrystallize from Methanol/IPA if isomeric purity is <98%.

Protocol B: Robust Process Scale-Up (Phase Transfer)

Best for: Large-scale operations where anhydrous conditions are difficult to maintain.

Reagents:

  • Intermediate A (1.0 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • TBAB (Tetrabutylammonium bromide) (0.05 equiv)

  • Acetone or MEK (Methyl Ethyl Ketone) (15 volumes)

Step-by-Step Methodology:

  • Setup: Charge reactor with Intermediate A , finely ground K₂CO₃ , and TBAB in Acetone .

  • Addition: Add the Electrophile in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 56°C for Acetone) for 12–18 hours.

    • Note: This method is slower than Protocol A.

  • Workup: Cool to room temperature. Filter off the inorganic salts (K₂CO₃/KBr).

  • Concentration: Evaporate the solvent under reduced pressure.

  • Crystallization: Triturate the residue with Ethanol to induce crystallization of the product.

Analytical Validation & Quality Control

Distinguishing the regioisomers is critical. Standard HPLC often separates them, but structural confirmation requires NMR.

1. 1H NMR (NOE) Validation:

  • Desired Isomer (N3-alkylated): NOE correlation observed between the N-methylene protons (from the alkyl group) and the C2-Propyl protons AND the C4-H (aromatic proton). Crucially, NO NOE is observed with the C7-Methyl group.

  • Undesired Isomer (N1-alkylated): Strong NOE correlation observed between the N-methylene protons and the C7-Methyl group.

2. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 40% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm.

  • Expectation: The N1-isomer (more sterically crowded) typically elutes after the N3-isomer due to slight differences in polarity and "tumbling" volume, though standards are required for confirmation.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<80%) Moisture in solvent (Protocol A) or particle size of base (Protocol B).Dry DMF over molecular sieves. For Protocol B, mill K₂CO₃ to a fine powder to increase surface area.
High N1-Isomer (Wrong Regiochem) Reaction temperature too high or solvent too non-polar.Lower reaction temp to 0°C. Switch from Acetone to DMF/DMSO to promote loose ion-pairing.
Bis-alkylation Impossible for this substrate.[3]N/A (Only one NH site available).[4]
Hydrolysis of Ester Presence of water + strong base (NaOH/KOH) at high temp.Use anhydrous bases (tBuOK, NaH) or weaker bases (K₂CO₃). Avoid aqueous workup until reaction is quenched.

Workflow Visualization

Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification Step1 Dissolve Int-A in DMF Step2 Cool to 0°C Add t-BuOK Step1->Step2 Step3 Add Electrophile (Slow Addition) Step2->Step3 Step4 Warm to 20°C Stir 4-6h Step3->Step4 Step5 IPC: HPLC Check Target <1% SM Step4->Step5 Step5->Step4 Fail (Extend Time) Step6 Quench in Ice Water Step5->Step6 Pass Step7 Filter & Wash Cake Step6->Step7 Step8 Recrystallize (MeOH/IPA) Step7->Step8

Figure 2: Operational workflow for Protocol A (High-Selectivity Alkylation).

References

  • Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry.

  • Goossen, L. J., et al. (2010). Efficient and improved synthesis of Telmisartan.[5][6][7][8] Beilstein Journal of Organic Chemistry.[9]

  • Zhang, J., et al. (2020).[4][6] An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines.[6][8] RSC Advances.

  • PubChem Compound Summary. (2023). 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid.[10] National Library of Medicine. [10]

Sources

Application Note: HPLC Method Development for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the analytical method development for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate , a critical intermediate often associated with the synthesis of angiotensin II receptor antagonists like Telmisartan.[1][2]

Introduction & Chemical Context

The Molecule & The "Tautomeric Trap"

The target analyte, Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate , presents a classic nomenclature challenge inherent to benzimidazoles. Due to the rapid proton exchange between N1 and N3 in solution, the 4- and 7-positions are chemically equivalent unless the nitrogen is substituted.[1][2]

  • Tautomer A: Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate.[1][2]

  • Tautomer B: Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate.[1][2]

Expert Insight: While often sold or registered under one specific isomer name (e.g., CAS 152628-03-0 refers to the corresponding acid form), in solution, these exist in equilibrium. Your analytical method must treat them as a single peak unless a chiral/achiral stationary phase with specific mobile phase conditions separates the tautomers (rare and usually undesirable for purity assays).

Physicochemical Profile
  • Core Structure: Lipophilic Benzimidazole ring with a propyl chain.[1][2]

  • Functional Groups: Methyl Ester (Hydrolysis susceptible), Basic Imidazole Nitrogen (pKa ~5.5).

  • LogP: Estimated ~3.2 (Moderately Lipophilic).[1][2]

  • Solubility: High in Methanol/Acetonitrile; Low in Water.[1][2]

Method Development Strategy (The "Why")

Mobile Phase pH & Buffer Selection

The benzimidazole core is basic.[1][2] At neutral pH (pH 7), the nitrogen is partially protonated, leading to secondary interactions with residual silanols on the column stationary phase. This causes peak tailing .[1][2]

  • Decision: Use Acidic pH (2.5 – 3.0) .[1][2]

  • Mechanism: At pH 3.0, the imidazole nitrogen is fully protonated (

    
    ), repelling it from the positively charged protonated silanols, ensuring sharp peak symmetry.
    
Column Selection
  • Primary Choice: C18 (Octadecylsilane).[1][2]

  • Reasoning: The propyl chain and methyl groups provide sufficient hydrophobicity for retention on a standard C18 phase.[1][2]

  • End-capping: Essential to minimize silanol activity.[1][2]

Detailed Experimental Protocols

Protocol A: Chromatographic Conditions (The Standard Method)
ParameterSetting
Instrument HPLC or UPLC with PDA/UV Detector
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Column Temp 30°C (Controlled to minimize retention time drift)
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 254 nm (Primary), 230 nm (Secondary)
Run Time 15 Minutes

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |[1][2]

Protocol B: Standard & Sample Preparation

Diluent: 50:50 Water:Acetonitrile (Matches initial gradient strength to prevent "solvent shock" and peak distortion).[2]

  • Stock Solution (1.0 mg/mL):

    • Weigh 50 mg of Reference Standard.[1][2]

    • Dissolve in 10 mL Acetonitrile (sonicate if necessary).

    • Dilute to 50 mL with Water.

  • Working Standard (50 µg/mL):

    • Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with Diluent.[1][2]

Method Validation (ICH Q2 R1)

To ensure the method is "Trustworthy" and self-validating, perform the following:

System Suitability
  • Tailing Factor (T): Must be < 1.5 (Critical for basic benzimidazoles).

  • Theoretical Plates (N): > 5000.[1][2]

  • RSD (n=6 injections): < 2.0%.[1][2]

Linearity
  • Range: 10 µg/mL to 150 µg/mL (20% to 300% of target concentration).

  • Acceptance:

    
    .[1][2]
    

Forced Degradation (Stability Indicating)

This is the most critical step for drug development professionals.[1][2] You must prove the method can separate the Active Pharmaceutical Ingredient (API) from its degradants.[2]

Key Degradation Pathway: The Methyl Ester at position 5 is the "weak link."[1][2] Under Acidic or Basic stress, it will hydrolyze to form the Carboxylic Acid (7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylic acid).[1][2]

Degradation Protocol:

Stress TypeConditionExpected Degradant
Acid Hydrolysis 1N HCl, 60°C, 2 HoursCarboxylic Acid (Elutes earlier than API due to polarity)
Base Hydrolysis 0.1N NaOH, RT, 1 HourCarboxylic Acid (Rapid conversion expected)
Oxidation 3% H2O2, RT, 4 HoursN-Oxide or Benzylic oxidation products
Thermal 80°C, 24 HoursMinimal degradation expected
Visualizing the Degradation Logic

DegradationPathway cluster_chromatogram HPLC Elution Order (Reverse Phase) API Methyl Ester API (Lipophilic, Retains Longer) Acid Carboxylic Acid Degradant (Polar, Elutes Earlier) API->Acid Acid/Base Hydrolysis (Major Pathway) Oxide N-Oxide / Oxidative Impurity API->Oxide Peroxide Oxidation

Caption: Predicted degradation pathway and relative HPLC elution order (Acid < API).

Analytical Workflow Diagram

MethodWorkflow cluster_Screening Phase 1: Screening cluster_Opt Phase 2: Optimization cluster_Valid Phase 3: Validation Start Start: Method Development Step1 Solubility Check (MeOH/ACN) Start->Step1 Step2 Column Selection (C18 vs Phenyl-Hexyl) Step1->Step2 Step3 pH Scouting (pH 2.5 vs 6.0) Step2->Step3 Step4 Gradient Optimization (Resolution > 2.0) Step3->Step4 Best Peak Shape Step5 Tailing Factor Check (Target < 1.5) Step4->Step5 Step6 Forced Degradation (Specificity) Step5->Step6 Method Fixed Step7 Linearity & Accuracy Step6->Step7

Caption: Step-by-step analytical method development lifecycle for Benzimidazole derivatives.

References

  • Ries, U. J., et al. (1993).[2][3] "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships." Journal of Medicinal Chemistry, 36(25), 4040-4051.[2]

  • Reddy, K. S., et al. (2007).[2][4] "An Efficient and Impurity-Free Process for Telmisartan: An Antihypertensive Drug."[1][2][4] Organic Process Research & Development, 11(1), 81-85.[2]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • PubChem Compound Summary. (2023). "4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid" (Acid precursor to the target ester).[1][2] National Center for Biotechnology Information.[1][2]

Sources

Application Note: A Validated HPLC Method for the Quantification of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, a key intermediate in the synthesis of the angiotensin II receptor antagonist, Telmisartan.[1] The developed isocratic reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and purity assessment in research, development, and manufacturing environments. The protocol herein provides a comprehensive guide, from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Introduction

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (CAS No: 152628-00-7, Molecular Formula: C13H16N2O2, Molecular Weight: 232.28 g/mol ) is a critical building block in the synthesis of Telmisartan, a widely prescribed medication for the management of hypertension.[1][2] The purity and concentration of this intermediate directly impact the quality and safety of the final active pharmaceutical ingredient (API). Consequently, a reliable and validated analytical method for its quantification is imperative.[3]

Benzimidazole derivatives, as a class of compounds, are extensively used in pharmaceuticals due to their diverse biological activities.[4] The analysis of these compounds is routinely performed using HPLC, a versatile and powerful technique for separating, identifying, and quantifying components in a mixture.[5][6][7] This application note addresses the need for a specific HPLC method for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate by presenting a detailed, validated protocol. The method development and validation are based on the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <621>.[8][9]

Chemical Structure:

Figure 1. Structure of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate.

Experimental

Instrumentation and Software
  • HPLC System: A quaternary HPLC system equipped with a degasser, pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Data Acquisition and Processing: Chromatographic software for instrument control, data acquisition, and analysis.

Reagents and Materials
  • Reference Standard: Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (purity ≥ 98%).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.

  • Sample Vials: 2 mL amber glass vials with PTFE septa.

Chromatographic Conditions

The selection of chromatographic parameters was based on the physicochemical properties of the analyte and established methods for similar benzimidazole derivatives.[10][11][12] A reversed-phase C18 column was chosen due to the non-polar nature of the propyl group and the benzimidazole core. The mobile phase composition of acetonitrile and a phosphate buffer provides good peak shape and resolution. The detection wavelength was selected based on the UV absorbance maxima of the benzimidazole chromophore.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Table 1. Optimized HPLC Conditions.

Protocols

Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and 25 mM phosphate buffer (pH 3.0) in a 60:40 volume ratio. Degas before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (e.g., for assay of a raw material): Accurately weigh a quantity of the sample equivalent to about 25 mg of the active ingredient and prepare a 1000 µg/mL solution as described for the standard stock solution. Further dilute to a concentration within the calibration range (e.g., 50 µg/mL).

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Mobile Phase Preparation System_Suitability System Suitability Test (SST) Prep_Mobile->System_Suitability Prep_Standard Standard Solution Preparation Prep_Standard->System_Suitability Prep_Sample Sample Solution Preparation Analysis_Sequence Run Analysis Sequence Prep_Sample->Analysis_Sequence System_Suitability->Analysis_Sequence If SST Passes Integration Peak Integration Analysis_Sequence->Integration Calculation Quantification Integration->Calculation Reporting Generate Report Calculation->Reporting

Figure 2. General HPLC Analysis Workflow.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines.[8][9][13][14][15] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing the diluent, a standard solution, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte peak. The method is considered specific if there are no co-eluting peaks at the analyte's retention time.

Linearity

Linearity was determined by analyzing a series of at least five concentrations of the analyte (e.g., 10, 25, 50, 75, and 100 µg/mL). The peak area versus concentration data was plotted, and the correlation coefficient (r²) was calculated.

Accuracy

Accuracy was assessed by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution at 100% of the nominal concentration on the same day.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase buffer (±0.2 units). The effect on the retention time and peak area was observed.

System Suitability

System suitability tests are an integral part of the analytical procedure.[16][17][18][19] They were performed by injecting five replicate injections of the standard solution. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%

Table 2. System Suitability Criteria.

Summary of Validation Results

The following table summarizes the expected results from the method validation.

Validation ParameterResult
Specificity No interference observed
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Robustness No significant impact on results

Table 3. Summary of Method Validation Results.

Data Analysis and Reporting

The concentration of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate in the sample solutions can be calculated using the calibration curve generated from the standard solutions. The assay of the substance is typically reported as a percentage by weight.

The logical flow for method validation is depicted in the following diagram.

Validation_Flow cluster_method Method Development cluster_validation Method Validation (ICH Q2 R1) cluster_conclusion Conclusion Develop Develop HPLC Method Specificity Specificity Develop->Specificity Linearity Linearity Develop->Linearity Accuracy Accuracy Develop->Accuracy Precision Precision (Repeatability & Intermediate) Develop->Precision LOD_LOQ LOD & LOQ Develop->LOD_LOQ Robustness Robustness Develop->Robustness Validated Method is Validated Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Figure 3. Method Validation Logical Flow.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate. The method is straightforward, utilizing common HPLC instrumentation and reagents, and has been shown to be suitable for its intended purpose through a comprehensive validation process. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate.

References

  • ChemBK. (2024, April 9). 7-Methyl-2-propyl-(1H)-benzimidazole-5-carboxylic acid - Physico-chemical Properties. Retrieved from [Link]

  • MDPI. (2024, January 16). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Retrieved from [Link]

  • PubChem. 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]

  • Pharmaffiliates. 7-Methyl-N-(2-(methylamino)phenyl)-2-propyl-1H-benzo[d]imidazole-5-carboxamide. Retrieved from [Link]

  • LCGC. HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • PubMed. (n.d.). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022, December 1). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • PubMed. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? Retrieved from [Link]

  • SciSpace. Hplc method development and validation: an overview. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

  • ACS Omega. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]

  • PMC. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Scribd. USP-NF 621 Chromatography. Retrieved from [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Google Patents. CN102070533B - New method for synthesizing 4-(1-hydroxyl-1-methyl ethyl)-2-propyl imidazole-5-carboxylic acid ethyl ester.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Characterization of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (hereafter referred to as Target Molecule A ) is a critical synthetic intermediate in the manufacturing of Telmisartan , a potent angiotensin II receptor antagonist used in the management of hypertension.

The structural validation of Target Molecule A presents specific challenges due to the annular tautomerism inherent to the 1H-benzimidazole core. In solution, the proton on the imidazole nitrogen rapidly exchanges between the N1 and N3 positions, often leading to signal broadening or averaging of chemical shifts. Furthermore, the steric bulk of the 7-methyl group significantly influences the regioselectivity of subsequent alkylation steps (e.g., coupling with biphenyl halides).

This Application Note provides a definitive protocol for the NMR-based characterization of Target Molecule A , focusing on distinguishing its substitution pattern from potential regioisomers and quantifying purity for GMP workflows.

Experimental Protocol

Sample Preparation (Critical Step)

The choice of solvent is paramount. Chloroform (


) often facilitates rapid proton exchange, obscuring the N-H signal and averaging aromatic signals. Dimethyl sulfoxide (

) is the required standard for this analysis as it slows proton exchange via hydrogen bonding, allowing for sharper resolution of the tautomeric forms or a distinct broad N-H singlet.

Protocol:

  • Drying: Ensure the solid sample is dried under high vacuum (<1 mbar) at 40°C for 4 hours to remove residual moisture, which catalyzes proton exchange.

  • Solvent: Use ampoule-sealed

    
     (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: Dissolve 10–15 mg of Target Molecule A in 0.6 mL of solvent.

  • Tube: Use high-precision 5mm NMR tubes (Type 1 or equivalent) to minimize shimming errors.

Acquisition Parameters[1]
  • Instrument: 400 MHz or higher (500 MHz recommended for resolving aromatic coupling).

  • Temperature: 298 K (25°C). Note: Variable Temperature (VT) NMR at 350 K may be required if dynamic broadening obscures the aromatic region.

  • Pulse Sequence:

    • 
      : Standard zg30 or zg (30° pulse angle).
      
    • 
      : Proton-decoupled zgpg30.
      
  • Scans: 16 scans (

    
    ), 1024 scans (
    
    
    
    ).

Spectral Interpretation: NMR

The proton spectrum of Target Molecule A is characterized by three distinct regions: the aliphatic propyl chain, the functional singlets (ester/methyl), and the aromatic core.

Assignment Table ( , 400 MHz)
PositionGroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH Imidazole NH12.0 – 13.0Broad Singlet1H-Highly deshielded; exchangeable with

.
H-4 Aromatic CH7.95 – 8.10Doublet/Singlet1H~1.5 (meta)Ortho to ester; meta to imidazole N.
H-6 Aromatic CH7.60 – 7.75Doublet/Singlet1H~1.5 (meta)Meta to ester; ortho to 7-Methyl.
OCH3 Ester Methyl3.84Singlet3H-Characteristic methoxy shift.
2-CH2 Propyl

-CH2
2.83Triplet2H7.5Adjacent to imidazole C2.
7-CH3 Ar-Methyl2.52Singlet3H-Deshielded by aromatic ring; distinct from ester.
3'-CH2 Propyl

-CH2
1.78Multiplet (Sextet)2H7.5Middle of propyl chain.
4'-CH3 Propyl

-CH3
0.98Triplet3H7.4Terminal methyl.

*Note on Aromatic Multiplicity: Due to tautomerism, H4 and H6 may appear as broad singlets. In a "frozen" tautomer state (low temp), they show meta-coupling (


).
Detailed Mechanistic Analysis
  • The Propyl Signature: The propyl group at position 2 confirms the successful cyclization using butyric acid/butyryl chloride derivatives. The triplet at ~2.83 ppm is diagnostic for the

    
    -methylene attached to the electron-deficient imidazole ring.
    
  • Regiochemistry (7-Methyl vs. 4-Methyl):

    • The IUPAC numbering places the carboxylate at C5.

    • The methyl group is at C7.

    • NOE (Nuclear Overhauser Effect): A 1D-NOESY irradiating the Ar-Methyl (2.52 ppm) should show enhancement of the H-6 proton but not the H-4 proton. This confirms the methyl group is adjacent to only one aromatic proton (H6), validating the 1,2,3,5-substitution pattern on the benzene ring.

Spectral Interpretation: NMR

The carbon spectrum provides the definitive skeleton verification, particularly for the quaternary carbons which are silent in


 NMR.
Assignment Table ( )
Carbon TypeShift (

, ppm)
Assignment Notes
C=O 167.2Ester Carbonyl.
C-2 156.5Imidazole C2 (N=C-N); most deshielded aromatic.
C-3a/7a 135.0 - 142.0Quaternary bridgeheads (broadened by tautomerism).
C-5 123.5Quaternary C attached to Ester.
C-7 126.8Quaternary C attached to Methyl.
C-4 118.0Aromatic CH (Ortho to ester).
C-6 124.2Aromatic CH (Ortho to methyl).
OCH3 52.3Ester Methoxy.
2-CH2 30.8Propyl

-carbon.
3'-CH2 21.5Propyl

-carbon.
7-CH3 17.2Aromatic Methyl.
4'-CH3 14.1Propyl terminal Methyl.

Visualization & Workflow

Analytical Workflow

The following diagram outlines the decision-making process for validating the material against GMP standards.

NMR_Workflow Start Crude Intermediate Prep Sample Prep: Dry DMSO-d6 Conc: 15mg/0.6mL Start->Prep Acq1H Acquire 1H NMR (16 Scans, 298K) Prep->Acq1H CheckNH Is NH Signal Visible (12-13 ppm)? Acq1H->CheckNH DrySample Re-dry Sample (Remove H2O) CheckNH->DrySample No (Broad/Missing) AnalyzeAli Analyze Aliphatic Region (Propyl + OMe + Ar-Me) CheckNH->AnalyzeAli Yes DrySample->Prep AnalyzeAr Analyze Aromatic Region (H4/H6 Coupling) AnalyzeAli->AnalyzeAr NOE Run 1D-NOESY (Target: 2.52 ppm Me) AnalyzeAr->NOE Ambiguous Regio Report Generate CoA AnalyzeAr->Report Clear Pattern Confirm Confirm Regiochemistry (NOE to H6 only) NOE->Confirm Confirm->Report

Figure 1: Step-by-step NMR validation workflow for benzimidazole intermediates, emphasizing moisture control for NH detection.

Tautomeric Logic & Regiochemistry

Benzimidazoles exist in equilibrium.[1] The "7-methyl" designation implies the methyl is on the benzene ring position adjacent to the NH-bearing nitrogen if the structure were static.

Tautomerism TautA Tautomer A (1H-tautomer) 7-Methyl-5-Ester Equil Fast Exchange (DMSO-d6) TautA->Equil TautB Tautomer B (3H-tautomer) 4-Methyl-6-Ester Equil->TautB Observed Observed Spectrum Time-Averaged Signals Equil->Observed Result

Figure 2: Representation of annular tautomerism. The observed NMR spectrum is a population-weighted average of Tautomer A and B.

References

  • Benzimidazole NMR Characteristics

    • BenchChem. (2025).[2] Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Retrieved from

  • Tautomerism in DMSO

    • Claramunt, R. M., et al. (2014).[1] An experimental and theoretical NMR study of NH-benzimidazoles in solution. Beilstein J. Org.[1] Chem. Retrieved from

  • Telmisartan Synthesis & Intermediates

    • Ries, U. J., et al. (1993). Heterocyclic fused benzimidazole derivatives. J. Med. Chem.
    • Arkivoc. (2009). An improved synthesis of Telmisartan. Retrieved from

  • General Spectral Data

    • ChemicalBook.[3] Benzimidazole 1H NMR Spectrum. Retrieved from

Sources

"Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate" in vitro assay development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists. It treats Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (hereafter referred to as MMPBI ) not merely as a synthesis intermediate, but as a bioactive scaffold requiring rigorous physicochemical and pharmacological profiling.

Focus: Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (MMPBI)

Introduction & Scientific Rationale

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (CAS: 152628-00-7) represents a critical pharmacophore in the "Sartan" class of antihypertensives. Structurally, it serves as the lipophilic "anchor" moiety for Telmisartan , facilitating hydrophobic interactions within the Angiotensin II Type 1 (AT1) receptor pocket.

While primarily known as a synthesis intermediate, this scaffold is a prime candidate for Fragment-Based Drug Discovery (FBDD) . Characterizing its intrinsic properties is essential for two reasons:

  • Metabolic Liability Assessment: The methyl ester at position 5 is a metabolic "soft spot," susceptible to rapid hydrolysis by carboxylesterases (CES). Understanding this rate is crucial for designing prodrug strategies.

  • Fragment Affinity Screening: Determining the baseline affinity of this "core" fragment aids in calculating the Ligand Efficiency (LE) when growing the molecule into a full drug candidate.

This guide outlines the development of two critical assays: Microsomal Metabolic Stability (ADME) and AT1 Receptor Binding (Pharmacology).

Physicochemical Preparation & Solubility[1][2]

Benzimidazoles are characteristically lipophilic. MMPBI possesses a predicted LogP of ~2.6–3.0 and low aqueous solubility. Improper stock preparation will lead to compound precipitation and false negatives in bioassays.

Protocol: Stock Solution Generation
  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , anhydrous,

    
    99.9%. Avoid ethanol due to potential transesterification during storage.
    
  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW = 232.28 g/mol .[1] Dissolve 2.32 mg in 1.0 mL DMSO.

  • Sonication: Sonicate for 5 minutes at room temperature. Visual inspection must confirm no particulate matter remains.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the benzimidazole ring). Store at -20°C.

Critical Check: Before any assay, dilute the stock 1:100 in PBS (pH 7.4). If turbidity occurs, the assay buffer must be supplemented with a solubilizer (e.g., 0.01% Pluronic F-127).

Assay I: Metabolic Stability (Microsomal Hydrolysis)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

) of MMPBI. The primary biotransformation pathway is expected to be ester hydrolysis to the free acid (carboxylic acid metabolite), mediated by liver carboxylesterases.
Experimental Design
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Cofactors: NADPH (for CYP450 activity) and UDPGA (optional, for Phase II). Note: Ester hydrolysis can occur without NADPH, but including it captures oxidative metabolism on the propyl chain.

  • Controls:

    • Positive (High Clearance): Testosterone or Verapamil.

    • Negative (Low Clearance): Warfarin.[1]

    • Hydrolysis Control: Bis-(p-nitrophenyl) phosphate (BNPP) – a specific carboxylesterase inhibitor (to confirm esterase activity).

Step-by-Step Protocol
  • Pre-Incubation:

    • Prepare a 0.5 mg/mL microsomal suspension in 100 mM Potassium Phosphate Buffer (pH 7.4).

    • Add MMPBI (Final concentration: 1 µM ; Final DMSO: 0.1%).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Alternative: For pure hydrolysis assessment, initiate with buffer only (no NADPH).

  • Sampling:

    • Extract 50 µL aliquots at

      
       minutes.
      
  • Quenching:

    • Dispense aliquot immediately into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4,000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion (232.28

      
       fragment ions).
      
Visualization: Metabolic Workflow

MetabolicStability Stock 10mM MMPBI Stock Mix Microsomal Mix (0.5 mg/mL Protein) Stock->Mix Dilute to 1µM Incubate Incubation 37°C Mix->Incubate Add NADPH Quench Quench (ACN + IS) Incubate->Quench Timepoints (0-60 min) Analyze LC-MS/MS Quantification Quench->Analyze Centrifuge

Figure 1: Workflow for determining intrinsic clearance via microsomal incubation.

Assay II: AT1 Receptor Binding (TR-FRET)

Objective: Quantify the binding affinity (


) of the MMPBI fragment to the Angiotensin II Type 1 receptor. This validates if the benzimidazole core retains target engagement capability independent of the biphenyl moiety found in Telmisartan.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This homogeneous assay avoids the wash steps of filtration assays, preserving weak interactions typical of fragments.

Experimental Design
  • Receptor: Membrane preparations overexpressing human AT1 receptor.

  • Tracer: Fluorescently labeled Angiotensin II (Acceptor, e.g., d2-labeled).

  • Antibody: Terbium (Tb)-labeled anti-GST or anti-receptor antibody (Donor).

  • Reference Compound: Telmisartan (Expected

    
     1-10 nM).
    
Step-by-Step Protocol
  • Plate Preparation: Use white, low-volume 384-well plates.

  • Compound Addition:

    • Add 5 µL of MMPBI (Serial dilution: 100 µM down to 1 nM).

    • Include Vehicle Control (DMSO) and Non-Specific Binding Control (10 µM unlabeled Angiotensin II).

  • Receptor/Donor Mix:

    • Add 5 µL of AT1 membranes pre-complexed with Tb-Donor antibody.

    • Incubate 15 mins at RT.

  • Tracer Addition:

    • Add 5 µL of Fluorescent-Angiotensin II (Acceptor).

  • Equilibrium: Incubate for 2 hours at Room Temperature in the dark.

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 337 nm.

    • Emission 1: 665 nm (Acceptor - FRET signal).

    • Emission 2: 620 nm (Donor - Reference).

Visualization: TR-FRET Mechanism

TRFRET cluster_binding Competitive Binding Event Donor Tb-Donor (Excitation 337nm) Receptor AT1 Receptor Donor->Receptor Binds Tracer Fluorescent Ligand (Acceptor) Receptor->Tracer High FRET (Signal) MMPBI MMPBI (Competitor) Receptor->MMPBI Displaces Tracer (Low Signal)

Figure 2: TR-FRET Competition Principle. MMPBI binding displaces the tracer, reducing the FRET signal at 665nm.

Data Analysis & Interpretation

Data should be processed using a 4-parameter logistic fit (Sigmoidal Dose-Response).

Table 1: Expected Data Parameters
ParameterDefinitionFormula / CalculationAcceptance Criteria
% Remaining Stability at time



for decay curve

Intrinsic Clearance

High: >40 µL/min/mgLow: <10 µL/min/mg
HTRF Ratio Binding Signal

Z' factor > 0.5

PotencyConcentration inhibiting 50% of specific bindingN/A (Fragment affinity is usually µM range)

Interpretation Guide:

  • High Clearance + High Potency: Indicates the molecule is active but metabolically unstable. Requires structural modification (e.g., replacing the methyl ester with a bioisostere like an oxadiazole).

  • Low Clearance + Low Potency: The fragment is stable but needs "growing" (addition of the biphenyl group) to achieve drug-like affinity.

References
  • Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry.

  • Zhang, D., et al. (2012). "In vitro metabolic stability and permeation of novel benzimidazole derivatives." Drug Metabolism and Disposition.

  • Cisbio Bioassays. "Tag-lite® Angiotensin AT1 Receptor Ligand Binding Assay." Application Note.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, a critical pathway for obtaining a key intermediate for the antihypertensive drug, Telmisartan.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and process optimization data.

Overall Synthetic Workflow

The synthesis of the target molecule is a well-established four-step process starting from Methyl 4-amino-3-methylbenzoate. Each step presents unique challenges where yield can be compromised. Understanding the complete pathway is crucial for effective troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Cyclization A Methyl 4-amino- 3-methylbenzoate B Methyl 4-(butyrylamino)- 3-methylbenzoate A->B + Butyryl Chloride C Methyl 4-(butyrylamino)- 3-methyl-5-nitrobenzoate B->C + Fuming HNO3 D Methyl 3-amino-4-(butyrylamino)- 5-methylbenzoate C->D Reduction (e.g., Pd/C, H2) E Methyl 7-methyl-2-propyl- 1H-benzo[d]imidazole- 5-carboxylate (Target) D->E Acid-catalyzed Dehydration (e.g., AcOH)

Caption: Overall 4-step synthesis pathway.

Part A: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you resolve common problems and improve your reaction outcomes.

Issue 1: Low Yield in Final Cyclization Step (Step 4)

Q1: My final yield of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is consistently low after the cyclization step. What are the primary causes?

A1: Low yield in the final acid-catalyzed cyclization of Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate is a frequent challenge. This intramolecular condensation reaction is an equilibrium process that requires the removal of water to proceed to completion. The main causes of low yield are:

  • Incomplete Reaction: The equilibrium may not be sufficiently shifted towards the product. This is often due to insufficient heating, incorrect acid catalyst concentration, or the presence of excess water in the reaction medium. The uncyclized diamine starting material is a common impurity found in the crude product.

  • Thermal Degradation: The Phillips-Ladenburg type of benzimidazole synthesis often requires high temperatures to drive the dehydration.[3] However, the starting diamine and the benzimidazole product can be sensitive to prolonged heating at very high temperatures (e.g., >120-140°C), leading to the formation of colored, tarry byproducts.

  • Suboptimal Acid Catalyst: The choice and concentration of the acid are critical. The acid protonates the amide carbonyl, making it more electrophilic and susceptible to nucleophilic attack by the adjacent amino group.[4] Too little acid results in a slow or incomplete reaction, while excessively harsh acidic conditions (e.g., concentrated mineral acids at high temperatures) can promote side reactions or degradation.[5] Glacial acetic acid is a common and effective choice as it serves as both a catalyst and a solvent.[2]

Q2: How can I drive the cyclization reaction to completion and minimize the starting diamine impurity?

A2: To push the equilibrium towards the benzimidazole product, consider the following strategies:

  • Azeotropic Water Removal: If using a solvent other than acetic acid (e.g., toluene), employ a Dean-Stark apparatus to physically remove the water formed during the reaction. This is a highly effective method for driving equilibrium-limited condensation reactions.

  • Optimize Thermal Conditions: The reaction is typically performed by heating in glacial acetic acid at reflux (around 100-110°C) for 1.5 to 4 hours.[2] Monitor the reaction by TLC or LC-MS to determine the optimal time. Avoid unnecessarily long reaction times to prevent degradation.

  • Use a Dehydrating Agent: In some benzimidazole syntheses, dehydrating agents like polyphosphoric acid (PPA) are used to facilitate the reaction under harsh conditions.[5] However, this can make product isolation more complex and may not be necessary for this specific substrate. Sticking with refluxing acetic acid is the most reported method.[2]

Troubleshooting_Low_Yield Start Low Cyclization Yield Check_Completion Is uncyclized diamine present in crude product? Start->Check_Completion Check_Degradation Is the reaction mixture dark/tarry? Check_Completion->Check_Degradation No Incomplete_Rxn Incomplete Reaction Check_Completion->Incomplete_Rxn Yes Degradation Product Degradation Check_Degradation->Degradation Yes Success Yield Improved Check_Degradation->Success No Sol_Time Increase reaction time or use azeotropic removal of H2O. Incomplete_Rxn->Sol_Time Sol_Temp Reduce reaction temperature or shorten reaction time. Monitor via TLC/LC-MS. Degradation->Sol_Temp Sol_Time->Success Sol_Temp->Success

Caption: Troubleshooting flowchart for low cyclization yield.

Issue 2: Challenges in Nitro Group Reduction (Step 3)

Q3: My catalytic hydrogenation of the nitro group is slow or incomplete. How can I improve this step?

A3: The reduction of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a critical step that generates the o-phenylenediamine precursor required for cyclization.[6] Issues here directly impact the final yield.

  • Catalyst Activity: The activity of the Palladium on Carbon (Pd/C) catalyst is paramount. Ensure you are using a fresh, high-quality catalyst. The catalyst can be poisoned by sulfur or other impurities from previous steps. Using a higher catalyst loading (e.g., 5-10 mol%) can help.

  • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, this reaction benefits from positive hydrogen pressure (e.g., 5 bar) to increase the rate and ensure completion.[2]

  • Solvent Choice: Methanol is a common and effective solvent for this reduction.[6] Ensure it is anhydrous, as water can sometimes affect the catalyst's performance.

  • Reaction Time & Temperature: These reactions are typically run at room temperature for 4-6 hours.[2] If the reaction is slow, gentle warming (e.g., to 30-40°C) can be attempted, but be cautious as this can sometimes lead to side reactions.

Q4: I am concerned about reducing other functional groups, like the ester or amide. Is this a risk?

A4: Catalytic hydrogenation with Pd/C is highly chemoselective for the reduction of aromatic nitro groups under mild conditions (room temperature, <10 bar H₂). The methyl ester and the secondary amide are significantly more resistant to reduction under these conditions. Alternative methods like using tin(II) chloride or iron in acidic media (Fe/HCl) also selectively reduce the nitro group but introduce metal salts that complicate the workup procedure.[6] For cleanliness and high selectivity, catalytic hydrogenation is the superior method.

Reduction Method Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation 5-10% Pd/C, H₂ (1-5 bar), Methanol, RTHigh yield, clean reaction, easy product isolation.[2]Catalyst cost, potential for poisoning, requires specialized hydrogenation equipment.
Metal/Acid Reduction Fe/HCl or SnCl₂/HCl, Ethanol, RefluxInexpensive reagents, robust reaction.[6]Requires stoichiometric amounts of metal, acidic workup, metal waste disposal.
Issue 3: Problems in the Nitration Step (Step 2)

Q5: The nitration of Methyl 4-(butyrylamino)-3-methylbenzoate is giving me a low yield and multiple products. How can I improve the selectivity and outcome?

A5: This is an electrophilic aromatic substitution on a highly activated ring. The amino group (as an amide) and the methyl group are both ortho-, para-directing. Precise control of reaction conditions is essential to achieve selective nitration at the desired position (ortho to the amide and meta to the ester).

  • Temperature Control is Critical: The reaction is highly exothermic. It is crucial to maintain a very low temperature, typically between -10°C and 5°C, during the addition of the nitrating agent.[7] A rise in temperature can lead to over-nitration or the formation of undesired regioisomers.

  • Choice of Nitrating Agent: Using 95% fuming nitric acid is a reported method.[7] A standard mixture of concentrated nitric acid and sulfuric acid could also be used, but the conditions would need to be carefully re-optimized. The key is a potent nitrating agent under strictly controlled temperatures.

  • Rate of Addition: The substrate, dissolved in a suitable solvent like chloroform, should be added dropwise to the cold nitrating agent.[7] This slow addition helps to dissipate the heat of reaction and maintain the low temperature required for selectivity.

Part B: Frequently Asked Questions (FAQs)

Q1: Why is the multi-step acylation-nitration-reduction-cyclization pathway used instead of a direct condensation of a diamine with butyric acid (a classical Phillips synthesis)?

A1: The multi-step route offers superior control over the final structure. A direct Phillips-Ladenburg condensation between methyl 3,4-diamino-5-methylbenzoate and butyric acid would require harsh conditions (high temperatures, strong acid), which could lead to several problems:[3][8]

  • Decarboxylation: The ester group might not survive the high temperatures required for the condensation.

  • Poor Regioselectivity: If starting with a different diamine, the condensation could potentially lead to regioisomers.

  • Low Yields: The classical Phillips synthesis is often plagued by low yields and harsh conditions.[3] The reported synthetic route builds the necessary butyryl group onto one of the amines first, which then allows for a milder, high-yielding intramolecular cyclization in the final step.[2]

Q2: Are there any "green" or milder alternatives for the benzimidazole formation step?

A2: Yes, modern organic synthesis has developed several milder methods for benzimidazole formation, although they would require adaptation and optimization for this specific substrate. These include:

  • Oxidative Condensation: Condensing the diamine precursor with an aldehyde (butanal in this case) in the presence of a mild oxidant. Various oxidants like H₂O₂, iodine, or even air have been reported.[5][9]

  • Catalytic Methods: Various catalysts, including recyclable copper nanoparticles, have been shown to promote benzimidazole synthesis under milder conditions (e.g., 40°C).[10]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times (from hours to minutes) and often improves yields compared to conventional heating.[9]

Q3: What are the most important safety precautions for this synthesis?

A3: Several steps in this synthesis require strict safety protocols:

  • Nitration: Fuming nitric acid is extremely corrosive and a powerful oxidizing agent. It must be handled in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated area (or a dedicated hydrogenation lab) using proper equipment designed for reactions under pressure. The Pd/C catalyst is pyrophoric when dry and mixed with solvent, especially methanol; it should be handled wet and never allowed to dry in the open air.

  • General Precautions: Handle all organic solvents and reagents in a fume hood. Consult the Safety Data Sheet (SDS) for every chemical used in the procedure.

Q4: What analytical methods are best for monitoring the reaction progress at each stage?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for quick, qualitative monitoring of the consumption of starting materials and the formation of products at every step. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the mass of the desired product at each stage and identifying any major impurities. This provides more definitive information than TLC alone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediates and the final product after purification.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the precise purity of the final product and intermediates.

References

  • Google Patents. (n.d.). CN103755641A - Synthetic method for telmisartan intermediate.
  • Ries, U. J., et al. (1993). Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activity, and Structure-Activity Relationships. Journal of Medicinal Chemistry, 36(25), 4040–4051.
  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541.
  • Bhanage, B. M., et al. (2021). Optimization of the synthesis of benzimidazole derivative.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved February 7, 2026, from [Link]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient Procedure for the Synthesis of 2-Arylbenzimidazoles. Synthesis, 2007(03), 417-427.
  • Sravanthi, G., & Kumar, M. S. (2016). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 1435-1441.
  • Zhang, L., et al. (2010). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
  • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society (Resumed), 2393.
  • Various Authors. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Various Authors. (2023).
  • Various Authors. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]

  • DEFENSE TECHNICAL INFORMATION CENTER. (1963).
  • ResearchGate. (n.d.). Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. Retrieved February 7, 2026, from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Telmisartan. Retrieved February 7, 2026, from [Link]

Sources

"Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate" impurity profiling and identification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide acts as a specialized support center for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate , a critical intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan.[][2]

Topic: Impurity Profiling & Identification for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate Reference ID: TRB-TEL-INT-05 Status: Operational[][2]

Molecule Intelligence & Tautomerism Alert

Critical Note for Analysts: Before beginning impurity profiling, you must address the tautomerism inherent to this molecule. The imidazole nitrogen proton (


) is labile.
  • Tautomer A: Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate.[][2]

  • Tautomer B: Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate.[][2]

In solution (NMR/HPLC), these exist in rapid equilibrium. Do not mistake split peaks for impurities unless you have ruled out pH-dependent tautomeric separation.[][2]

PropertySpecification
CAS (Generic) 152628-00-7 (often cited for the methyl ester derivative)
Molecular Formula

Molecular Weight 232.28 g/mol
pKa (Imidazole) ~5.5 - 6.0 (Basic Nitrogen)
Solubility Soluble in MeOH, DMSO, Acidic

; Poor in neutral

.

Troubleshooting Module: Chromatographic Separation (HPLC/UPLC)

Issue: Peak Tailing & Broadening

Symptom: The main peak exhibits an asymmetry factor (


) > 1.5, obscuring closely eluting impurities (like the hydrolysis product).
Root Cause:  The basic imidazole nitrogen interacts with residual silanol groups on the silica column support.
Solution Protocol: 
  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Triethylamine (TEA) .[2] TFA suppresses silanol ionization; TEA competes for silanol binding sites.[][2]

  • pH Strategy: Operate at pH 2.5 - 3.0 . At this pH, the imidazole is fully protonated (

    
    ), and silanols are protonated (neutral), minimizing interaction.
    
Issue: "Ghost" Splitting (Tautomer Separation)

Symptom: The main peak appears as a doublet or has a "shoulder" that disappears upon heating. Root Cause: Slow exchange between Tautomer A and B due to low temperature or specific solvent effects. Solution Protocol:

  • Temperature: Increase column oven temperature to 40°C or 45°C to accelerate proton exchange, merging the peaks.

  • Buffer Strength: Increase buffer concentration (e.g., to 25-50 mM Phosphate) to facilitate proton transfer.[][2]

Validated HPLC Method Parameters

Use this starting method for profiling organic impurities (Process & Degradation).

ParameterCondition
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge),

Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.[][2]5)
Mobile Phase B Acetonitrile : Methanol (80:[2]20)
Flow Rate 1.0 mL/min
Detection UV @ 290 nm (max) and 254 nm (impurities)
Gradient 0-5 min (10% B); 5-20 min (10%

80% B); 20-25 min (80% B)

Impurity Identification & Origin (The "Lineup")

The following diagram maps the genesis of common impurities during the synthesis from the diamine precursor.

ImpurityMap Precursor Diamine Precursor (3-methyl-4-butyramido-benzoate) Reaction Cyclization (Acid/Heat) Precursor->Reaction Target Target Methyl Ester (MW 232.28) Precursor->Target Unreacted (Process Impurity) Reaction->Target Main Path Imp_C Impurity C: Dimer (Self-Condensation) MW ~430+ Reaction->Imp_C Overheating Side Rxn Imp_A Impurity A: Acid (Hydrolysis) MW 218.25 Target->Imp_A H2O / High pH (Workup) Imp_B Impurity B: Ethyl Ester (Transesterification) MW 246.30 Target->Imp_B EtOH solvent (Workup)

Figure 1: Impurity genesis pathway showing hydrolysis (Impurity A), solvent interaction (Impurity B), and process artifacts.

Detailed Impurity Profiles[1][3]
Impurity A: The Hydrolysis Product (Acid) [3]
  • Name: 7-methyl-2-propyl-1H-benzimidazole-5-carboxylic acid.[][2][4]

  • Origin: Base-catalyzed hydrolysis during workup (e.g., if NaOH is used to quench) or storage in humid conditions.[][2]

  • Identification (LC-MS):

    • m/z: 219.1

      
       (Loss of 14 Da from target methyl ester).[2]
      
    • RRT (Relative Retention Time): ~0.4 - 0.6 (Elutes earlier than the ester due to polarity).[][2]

Impurity B: The Ethyl Ester (Transesterification)
  • Name: Ethyl 7-methyl-2-propyl-1H-benzimidazole-5-carboxylate.[][2]

  • Origin: Use of Ethanol in the crystallization or washing step. The alkoxide generated by residual base attacks the methyl ester.

  • Identification (LC-MS):

    • m/z: 247.3

      
       (Gain of 14 Da: 
      
      
      
      ).[2]
    • RRT: ~1.1 - 1.2 (Elutes later due to increased lipophilicity).[][2]

  • Prevention: Use Methanol or Isopropyl Alcohol (IPA) instead of Ethanol during workup, or strictly control pH to neutral before solvent addition.

Impurity C: The "Dimer"
  • Name: 7'-methyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole derivatives.[][2][5][6]

  • Origin: Reaction between the carboxylic acid moiety of one molecule and the diamine of another before cyclization is complete.

  • Identification: High molecular weight peaks eluting at the end of the gradient.

Frequently Asked Questions (FAQ)

Q1: Why does my retention time shift significantly between batches of mobile phase? A: Benzimidazoles are extremely pH-sensitive near their pKa (~5.5).[][2] If your buffer preparation varies by even 0.1 pH units (e.g., pH 5.8 vs 5.9), the ionization state changes drastically. Strictly control pH to 2.5 (far from pKa) to ensure robustness.

Q2: I see a peak at RRT 0.95 that is not separated from the main peak. What is it? A: This is likely a Regioisomer or an incomplete cyclization intermediate (amide).[2] Use a Phenyl-Hexyl column instead of C18; the


 interactions often provide better selectivity for structural isomers than hydrophobicity alone.[][2]

Q3: How do I quantify these impurities without reference standards? A: For the Acid (Impurity A) and Ethyl Ester (Impurity B) , the chromophore (benzimidazole ring) is virtually identical to the target. You can assume a Relative Response Factor (RRF) of 1.0 for preliminary estimation.[2] For the Dimer , the RRF is likely >1.5 due to the doubled chromophore; quantification requires an isolated standard.

References

  • International Conference on Harmonisation (ICH). (2006).[2][7][8] Q3A(R2): Impurities in New Drug Substances.[2][7][9] Retrieved from [Link]

  • PubChem. (n.d.).[2] Compound Summary: 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid (Acid form).[][2] Retrieved from [Link][2]

  • Kulik, A., et al. (2011).[2][10] HPLC method for identification and quantification of benzimidazole derivatives.[10][11][12][13] Acta Poloniae Pharmaceutica.[][2] Retrieved from [Link]

  • Master Organic Chemistry. (2022). Transesterification: Reaction Mechanism and Conditions.[2] Retrieved from [Link]

Sources

"Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate" catalyst selection for synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Catalyst Selection & Optimization for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate Ticket ID: BZ-SYN-0042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Catalyst Selection Matrix

User Query: "Which catalyst should I use to synthesize Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate from diamine precursors without hydrolyzing the ester?"

Technical Assessment: The synthesis of this specific benzimidazole (a key structural motif in Angiotensin II receptor antagonists like Telmisartan) involves the condensation of Methyl 3,4-diamino-5-methylbenzoate with a propyl source (Butyric acid, Butyraldehyde, or Butyronitrile).

The critical failure mode in this synthesis is ester hydrolysis . The methyl ester at C5 is sensitive to the harsh acidic conditions and high temperatures typically used in classical Phillips condensation (e.g., 4N HCl or Polyphosphoric Acid at


).
Catalyst Performance Matrix
Catalyst SystemReaction TypeEster StabilityYieldScalabilityRecommendation
Boric Acid (

)
CondensationHigh 85-92%HighPrimary Recommendation

/ Ethanol
Oxidative CyclizationVery High 75-85%MediumAlternative (if using Aldehyde)
Polyphosphoric Acid (PPA) Dehydrative CyclizationLow (Risk of Hydrolysis)60-70%HighLegacy (Not Recommended)

/ Lewis Acids
Catalytic CondensationHigh90%+Low (Cost)R&D Scale Only

Recommended Protocol: Boric Acid Catalyzed Condensation

Why this works: Boric acid acts as a mild Lewis acid that activates the carboxylic acid carbonyl without generating the high hydronium ion concentration that attacks the ester. It also facilitates water removal via azeotropic distillation if used with Xylene/Toluene.

Materials
  • Precursor: Methyl 3,4-diamino-5-methylbenzoate (1.0 equiv)

  • Reagent: Butyric Acid (1.1 equiv)[1]

  • Catalyst: Boric Acid (5-10 mol%)

  • Solvent: Xylene (preferred for azeotrope) or Water (Green chemistry route)

Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a Dean-Stark trap, suspend the diamine (10 mmol) in Xylene (50 mL).

  • Add: Add Butyric acid (11 mmol) and Boric acid (0.5 mmol).

  • Reflux: Heat to reflux (

    
    ). Monitor water collection in the Dean-Stark trap.
    
  • Monitor: The reaction typically completes in 6–8 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the diamine (highly polar) and appearance of the fluorescent benzimidazole spot.

  • Workup:

    • Cool to room temperature.[2]

    • Wash the organic layer with 5%

      
       (to remove unreacted butyric acid).
      
    • Wash with brine, dry over

      
      .
      
    • Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile.

Mechanism & Logic Visualization

The following diagram illustrates the mechanistic pathway and the critical decision points for avoiding side reactions.

BenzimidazoleSynthesis Start Precursors: Diamine + Butyric Source Path_Acid Route A: Carboxylic Acid (Butyric Acid) Start->Path_Acid Path_Aldehyde Route B: Aldehyde (Butyraldehyde) Start->Path_Aldehyde Cat_PPA Catalyst: PPA (High Temp, Strong Acid) Path_Acid->Cat_PPA Traditional Cat_Boric Catalyst: Boric Acid (Mild Lewis Acid) Path_Acid->Cat_Boric Recommended Cat_Ox Catalyst: Na2S2O5 (Oxidative Cyclization) Path_Aldehyde->Cat_Ox Mild Inter_Amide Intermediate: Mono-Amide Cat_PPA->Inter_Amide Cat_Boric->Inter_Amide Inter_Schiff Intermediate: Schiff Base Cat_Ox->Inter_Schiff Result_Hydrolysis FAILURE: Acid Hydrolysis (Ester -> COOH) Inter_Amide->Result_Hydrolysis Prolonged Heat/H+ Result_Success SUCCESS: Target Benzimidazole (Ester Intact) Inter_Amide->Result_Success -H2O (Dean-Stark) Inter_Schiff->Result_Success Oxidation

Caption: Decision tree for catalyst selection. Red paths indicate high risk of ester hydrolysis. Green paths indicate optimal ester preservation.

Troubleshooting Guide (FAQ)

Ticket #1: "I see a new spot on TLC, but the ring isn't closing."

Diagnosis: You have formed the Mono-amide intermediate .

  • Cause: The activation energy for the second step (cyclization/dehydration) is higher than the first (amide formation). If you are using Boric acid at

    
    , the ring closure is slow.
    
  • Resolution: Increase temperature. If using water as solvent, switch to Xylene/Toluene reflux (

    
    ) to drive off water. The removal of water is thermodynamically required to push the equilibrium to the benzimidazole.
    
Ticket #2: "My product is precipitating as a carboxylic acid (COOH) instead of the ester."

Diagnosis: Ester Hydrolysis .

  • Cause: Likely use of strong mineral acid (HCl) or wet PPA at high temperatures. The methyl ester is labile.

  • Resolution:

    • Switch to the Boric Acid protocol.

    • If you must use PPA, use Polyphosphate Ester (PPE) . PPE is a chloroform-soluble, non-aqueous alternative to PPA that effects cyclization without hydrolyzing esters.

Ticket #3: "The product purity is low; I see regioisomers."

Diagnosis: Tautomerism Confusion .

  • Technical Note: In solution, 1H-benzimidazoles exist as a tautomeric mixture (N1-H vs N3-H) unless N-alkylated.

  • Clarification: For "Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate", the proton on the nitrogen hops between N1 and N3. This makes the C5-ester and C6-ester indistinguishable by NMR in some solvents. This is not an impurity; it is the nature of the free base.

  • Action: If you plan to alkylate this intermediate (e.g., for Telmisartan synthesis), the alkylation step will lock the regiochemistry.

References

  • Boric Acid Catalysis: Green Chemistry, "Boric acid catalyzed synthesis of benzimidazoles in aqueous media." (Validated for ester tolerance). 3[1][4][5][6][7][8][9][10]

  • Oxidative Route:ACS Omega, "Synthesis using Sodium Metabisulfite (

    
    ) as an oxidizing agent." (Mild conditions for aldehyde precursors). 11[1][4][5][6][7][8][9][10][12][3]
    
  • Telmisartan Intermediates: Organic Process Research & Development, "Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan."[1] (Discusses avoiding PPA to prevent hydrolysis). 1

  • Microwave/PPA Risks: ResearchGate, "Microwave Irradiation Synthesis of 2-Substituted Benzimidazoles Using PPA." (Highlights the harshness of PPA). 4[1][4][5][6][7][8][9][10]

Sources

"Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate" characterization of unknown impurities

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the characterization of unknown impurities in Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (referred to herein as MMBC ). This molecule is a critical scaffold in the synthesis of Angiotensin II receptor antagonists, most notably Telmisartan .

Topic: Characterization of Unknown Impurities in Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate Document ID: TS-MMBC-2024-02 Lead Scientist: Senior Application Specialist (Separation Science & Spectroscopy)

Introduction & Molecule Context

MMBC is the benzimidazole core precursor. High purity is required because the C7-methyl group introduces steric constraints that influence the regioselectivity of subsequent N-alkylation steps. Impurities here often propagate, leading to difficult-to-separate regioisomers in the final API.

Core Structure:

  • Scaffold: Benzimidazole

  • Substituents: C2-Propyl, C5-Methyl Ester, C7-Methyl.

  • Critical Feature: The 1H designation implies a free amine, making the molecule amphoteric and subject to tautomerism (

    
    ).
    

Troubleshooting Guides (Workflow-Based)

Module A: Chromatographic Anomalies (HPLC/UPLC)

Issue: "I see a split peak or broad shoulder for the main compound. Is this an impurity?"

Diagnosis: This is often NOT an impurity but a tautomeric equilibrium . Benzimidazoles with a free proton (


) undergo rapid proton transfer between N1 and N3. In unbuffered or neutral mobile phases, the interconversion rate matches the chromatographic timescale, causing peak splitting.

Protocol: Tautomer Confirmation vs. Impurity

  • pH Tuning: Run the sample at pH > 9.0 (using Ammonium Bicarbonate) or pH < 3.0 (using Formic Acid).

    • Logic: At high pH, the molecule is deprotonated (anion); at low pH, it is protonated (cation). Both states suppress the neutral tautomeric shift, sharpening the peak.

  • Temperature Study: Re-run the HPLC at 50°C.

    • Result: If the two peaks merge into one sharp peak, it is a tautomer (faster kinetics). If they remain resolved, it is a structural impurity (likely a regioisomer from raw materials).

Diagram: Tautomer vs. Impurity Decision Tree

TautomerLogic Start Observation: Split Peak / Shoulder Step1 Action: Adjust Mobile Phase pH (Run at pH 2.5 and pH 9.5) Start->Step1 Decision Peak Shape Change? Step1->Decision ResultA Peaks Merge/Sharpen: Tautomerism (Not an Impurity) Decision->ResultA Yes ResultB Peaks Remain Separated: Structural Impurity Decision->ResultB No ActionB Action: Isolate & NMR (Check Raw Material Regioisomers) ResultB->ActionB

Caption: Workflow to distinguish benign tautomeric peak splitting from genuine structural impurities.

Module B: Mass Spectrometry Characterization (LC-MS)

Issue: "I have an unknown impurity with Mass [M-14] or [M+16]. What is it?"

Diagnosis: Common synthetic by-products in benzimidazole cyclization produce specific mass shifts.

Table 1: Common Impurity Mass Shifts for MMBC

Mass Shift (

)
Likely IdentityOrigin / Mechanism
-14 Da Acid Impurity Hydrolysis of the C5-Methyl Ester to Carboxylic Acid. Common in wet solvents.
+16 Da N-Oxide Oxidation of the imidazole nitrogen (often during workup with peroxides).
+18 Da Open-Ring Amide Incomplete cyclization of the diamine precursor with butyric acid.
Isobaric (0 Da) Regioisomer Isomer from impure diamine starting material (e.g., methyl group at C6 instead of C7).
[2M-H]⁻ Dimer Non-covalent dimer seen in ESI negative mode (artifact, not real impurity).

Protocol: Fragmentation Analysis (MS2) To distinguish the Acid Impurity (Hydrolysis) from other potential degradants:

  • Precursor Ion: Select

    
     corresponding to the impurity.
    
  • Collision Energy: Ramp 20–40 eV.

  • Marker Fragment: Look for the loss of the propyl group (

    
    , -43 Da).
    
    • MMBC (Ester): Fragment at

      
       [Parent - 31] (Loss of 
      
      
      
      ).
    • Acid Impurity: Fragment at

      
       [Parent - 17] (Loss of 
      
      
      
      ) is rare; usually shows loss of
      
      
      (-44 Da) more prominently than the ester.
Module C: Isolation & NMR Validation

Issue: "LC-MS is inconclusive. How do I prove the structure of a regioisomer?"

Context: If the starting material (3-methyl-4-amino-5-nitrobenzoic acid derivative) contained isomers, you might generate Methyl 6-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (methyl moved from C7 to C6). MS cannot distinguish these.

Protocol: 2D-NMR Strategy You must establish the position of the aromatic methyl group relative to the ester.

  • Enrichment: Use Flash Chromatography (DCM:MeOH gradient) to enrich the impurity to >80% purity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target Interaction: Look for spatial coupling between the Aromatic Methyl protons and the Aromatic Ring protons .

    • MMBC (C7-Methyl): The C7-Methyl protons will show a NOE correlation only to the C6-H proton. They are far from the C4-H.

    • Impurity (C6-Methyl): If the methyl is at C6, it is flanked by C5 (Ester) and C7 (H). You would see NOE correlations to the proton at C7 (if unsubstituted) or lack thereof if substituted.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Trace the coupling of the Ester Carbonyl Carbon to the aromatic ring protons.

    • In MMBC, the Ester Carbonyl couples to C4-H and C6-H.

Specific "Unknown" Case Studies

Case Study 1: The "Late Eluter" (Dimerization)

Observation: A peak eluting at RRT ~1.5 with high lipophilicity. Mechanism: During the high-temperature condensation of the diamine with butyric acid, two benzimidazole units can condense if the acid source is dicarboxylic (impurity in butyric acid) or via radical coupling. Action: Check the raw material (Butyric acid) for succinic/glutaric acid impurities.

Case Study 2: The "Open Ring" Intermediate

Observation: Broad peak, slightly more polar than MMBC. Mass is [M+18]. Mechanism: The condensation involves two steps: (1) Amide formation,[1] (2) Dehydration to close the ring. Action: The presence of this impurity indicates incomplete cyclization . Fix: Increase reaction temperature or reaction time; ensure water removal (Dean-Stark or dehydrating agent like PPA).

Diagram: Impurity Formation Pathways

ImpurityPathways Raw Start: Diamine + Butyric Acid Step1 Intermediate: Mono-Amide (Open Ring) Raw->Step1 Condensation Product Target: MMBC (Cyclized) Step1->Product - H2O (Cyclization) Imp1 Impurity: Open Ring (Incomplete Reaction) [M+18] Step1->Imp1 Stop Imp2 Impurity: Acid (Hydrolysis) [M-14] Product->Imp2 + H2O (Storage)

Caption: Pathways leading to common Open Ring and Hydrolysis impurities.

Frequently Asked Questions (FAQ)

Q1: Why does the retention time of MMBC shift between runs? A: Benzimidazoles are sensitive to pH changes. The pKa of the imidazole nitrogen is ~5.5. Small changes in mobile phase pH (e.g., evaporation of TFA or Formic acid) will shift the ionization state and retention time. Recommendation: Use a buffered mobile phase (Ammonium Acetate) rather than just acid additives for reproducibility.

Q2: Can I use UV detection to quantify these impurities? A: Yes, but be careful with Response Factors (RF). The "Open Ring" impurity has a significantly different chromophore (amide vs. fully conjugated benzimidazole system) and will have a lower extinction coefficient at 254 nm. You may underestimate it. Use 210-220 nm for a more universal response, or determine RRF using an isolated standard.

Q3: The C7-methyl group is sterically hindering. Does this affect impurity formation? A: Yes. The C7-methyl makes the N1 position sterically crowded. If you proceed to alkylate this intermediate (to make Telmisartan), you will see high regioselectivity for N3. However, in the synthesis of MMBC itself, the C7-methyl can slow down the ring closure, increasing the likelihood of the "Open Ring" impurity (Case Study 2) remaining in the product.

References

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. (General guidance on impurity profiling). Link

  • Yanagisawa, H., et al. (1996).[2] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of Benzimidazole Derivatives." Journal of Medicinal Chemistry, 39(1), 323-338.[2][3] (Primary source for Telmisartan intermediate synthesis and benzimidazole cyclization chemistry). Link

  • Rao, K. N., et al. (2010). "Isolation and characterization of process related impurities in Telmisartan." Journal of Pharmaceutical and Biomedical Analysis, 52(3), 398-403. (Specific methodology for characterizing benzimidazole-based impurities using LC-MS and NMR). Link

  • European Medicines Agency (EMA). ICH Q3A(R2) Impurities in New Drug Substances. (Regulatory limits for reporting unknowns).[4] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Standards of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision and reliability of analytical data are paramount. This is particularly true for novel heterocyclic compounds like Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, a molecule of interest within the broader, biologically active class of benzimidazoles. The integrity of any research, from metabolic studies to formulation development and quality control, is fundamentally reliant on the quality of the analytical standards used for calibration and identification.

This guide provides an in-depth comparison of commercially available analytical standards and reference materials for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate. As a senior application scientist, my objective is to offer not just a list of products, but a scientifically grounded comparison to aid you in selecting the most appropriate standard for your specific application. We will delve into the critical attributes of these standards, supported by established analytical methodologies and practical insights.

The Critical Role of High-Purity Analytical Standards

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is an intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist. The analysis of such compounds and their impurities is a critical aspect of drug development and manufacturing. The use of well-characterized analytical standards is essential for:

  • Accurate Quantitation: To ensure that the measured amount of the active pharmaceutical ingredient (API) or impurity is correct.

  • Peak Identification: To unequivocally identify the compound in complex matrices.

  • Method Validation: To demonstrate that an analytical method is fit for its intended purpose.

  • Regulatory Compliance: To meet the stringent requirements of regulatory agencies such as the FDA and EMA.

Comparison of Commercially Available Analytical Standards

A survey of the market reveals several suppliers of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate. While not all are explicitly marketed as "certified reference materials," they are available in high purity suitable for research and analytical applications. The following table provides a comparative overview of offerings from various suppliers.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityNotes
ChemScene Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate152628-00-7C13H16N2O2232.28≥97%Offers custom synthesis and process optimization services.
Sunway Pharm Ltd Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate152628-00-7C13H16N2O2232.2897%Provides basic detection information and states the product is for scientific research use only.
Simson Pharma Limited Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate152628-00-7C13H16N2O2232.28Not specifiedStates that every compound is accompanied by a Certificate of Analysis.
ChemicalBook 7-METHYL-2-PROPYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID METHYL ESTER152628-00-7C13H16N2O2232.28Not specifiedAggregates information and lists multiple suppliers with varying prices and quantities.
Smolecule Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate152628-00-7C13H16N2O2232.28Not specifiedDescribes the compound as being used in various scientific research.

Expert Insight: When selecting a standard, the stated purity is a primary consideration. However, the level of characterization and documentation provided is equally important. A supplier that provides a comprehensive Certificate of Analysis (CoA) with detailed information on the analytical methods used for characterization (e.g., HPLC, NMR, Mass Spectrometry) and the results obtained is generally preferable. For quantitative applications, a certified reference material (CRM) with a stated uncertainty and traceability to a national or international standard (e.g., NIST, USP) is the gold standard. While a CRM for this specific molecule was not readily identified, a well-characterized standard from a reputable supplier can be suitable for many research applications.

Recommended Analytical Workflows

The analysis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate and related benzimidazole derivatives is typically performed using chromatographic techniques, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is essential for the routine analysis of this compound. Based on established methods for similar benzimidazole derivatives, a reverse-phase HPLC method is recommended.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_standard Prepare Standard Solution (in Mobile Phase) injection Inject into HPLC prep_standard->injection prep_sample Prepare Sample Solution (in Mobile Phase) prep_sample->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (e.g., 295 nm) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical workflow for the HPLC analysis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate.

Detailed HPLC Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile) is recommended for optimal separation of the main compound from any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: Based on the benzimidazole chromophore, a UV detection wavelength in the range of 280-310 nm should be evaluated for optimal sensitivity.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) will ensure reproducible retention times.

  • Injection Volume: 10-20 µL is a standard injection volume.

Causality in Method Development: The choice of a C18 column is based on the nonpolar nature of the benzimidazole ring and the propyl and methyl substituents, which will interact favorably with the stationary phase. The acidic mobile phase ensures that the basic nitrogen atoms in the benzimidazole ring are protonated, leading to sharper peaks and better chromatography.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in biological matrices, UHPLC-MS/MS is the method of choice.

Workflow for UHPLC-MS/MS Analysis:

UHPLC_MS_Workflow cluster_prep Sample Preparation cluster_uplc UHPLC System cluster_ms Mass Spectrometer cluster_data Data Analysis extraction Extraction from Matrix (if necessary) dilution Dilution extraction->dilution injection Inject into UHPLC dilution->injection separation Rapid Separation (Sub-2µm Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm quantification Quantification & Confirmation mrm->quantification

Caption: The workflow for sensitive and selective analysis using UHPLC-MS/MS.

Detailed UHPLC-MS/MS Protocol:

  • UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size C18 or similar reverse-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) for fast and efficient separations.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common choice for LC-MS analysis of benzimidazoles.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for a 2.1 mm ID column.

  • Ionization: Electrospray ionization in positive ion mode (ESI+) is expected to be efficient for this molecule due to the presence of basic nitrogen atoms.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) should be used for quantification. This involves selecting a precursor ion (the protonated molecule [M+H]+) and one or more characteristic product ions.

Self-Validation in Protocol Design: The use of MRM provides a high degree of certainty in compound identification. The ratio of the intensities of two different product ions for a given precursor should be constant between the analytical standard and the analyte in the sample, serving as an in-built confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of analytical standards.

Key Considerations for NMR Analysis:

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d6 or Chloroform-d, should be used.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The characteristic signals for the propyl group, the aromatic protons, the methyl group on the ring, and the methyl ester group should be present and have the correct integration values.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of different carbon environments in the molecule.

  • 2D NMR: Techniques such as COSY and HSQC can be used to confirm the connectivity between protons and carbons, providing unequivocal structural confirmation.

Trustworthiness Through Orthogonal Techniques: The combination of chromatographic data (providing purity information) and spectroscopic data (providing structural confirmation) from orthogonal techniques like HPLC-UV, LC-MS, and NMR provides a high level of confidence in the identity and purity of the analytical standard.

Conclusion

The selection of an appropriate analytical standard for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a critical step in ensuring the quality and reliability of research and development data. While a direct comparison of certified reference materials is not currently possible due to their limited availability, researchers can make an informed decision by carefully evaluating the purity, characterization data, and documentation provided by various suppliers.

This guide has provided a framework for comparing available standards and has outlined robust analytical methodologies for their use. By employing these well-established techniques and understanding the rationale behind the experimental choices, scientists can have a high degree of confidence in their analytical results. The continuous development of new benzimidazole-based therapeutics underscores the importance of high-quality analytical standards in advancing pharmaceutical science.

References

  • Pharmaffiliates. 7'-methyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole. Available at: [Link] (Accessed February 7, 2026).

  • PubChem. 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. Available at: [Link] (Accessed February 7, 2026).

  • ResearchGate. Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). Available at: [Link] (Accessed February 7, 2026).

  • National Institutes of Health. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available at: [Link] (Accessed February 7, 2026).

  • National Institutes of Health. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Available at: [Link] (Accessed February 7, 2026).

  • Bentham Science Publishers. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available at: [Link] (Accessed February 7, 2026).

  • Asian Journal of Research in Chemistry. Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Available at: [Link] (Accessed February 7, 2026).

  • PubMed. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Available at: [Link] (Accessed February 7, 2026).

  • ResearchGate. 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Available at: [Link] (Accessed February 7, 2026).

  • Google Patents. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • The Royal Society of Chemistry. c7dt02584j1.pdf. Available at: [Link] (Accessed February 7, 2026).

  • PubMed Central. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Available at: [Link] (Accessed February 7, 2026).

  • Veeprho. 7'-methyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole | CAS 884330-09-0. Available at: [Link] (Accessed February 7, 2026).

  • PubChem. 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid. Available at: [Link] (Accessed February 7, 2026).

  • Pharmaffiliates. 7-Methyl-N-(2-(methylamino)phenyl)-2-propyl-1H-benzo[d]imidazole-5-carboxamide. Available at: [Link] (Accessed February 7, 2026).

A Senior Application Scientist's Guide to the Synthesis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Key Intermediate

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure is a key building block for a range of pharmacologically active molecules. Most notably, it serves as a crucial intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker widely used for the treatment of hypertension.[1][2] The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical factors that directly impact the manufacturing viability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth cost-benefit analysis of the primary synthetic routes to this target molecule. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the economic and environmental costs of each pathway, and provide a framework for selecting the optimal route based on specific laboratory or industrial needs.

Pillar 1: Foundational Synthetic Strategies for the Benzimidazole Core

The construction of the benzimidazole scaffold is the central challenge in synthesizing the target molecule. Historically and in modern practice, two strategies dominate the landscape: the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative) and the condensation with an aldehyde followed by an oxidative cyclization.

  • Phillips Condensation (Carboxylic Acid Route): This classical approach involves the reaction of an o-phenylenediamine with a carboxylic acid under harsh, dehydrating conditions. While straightforward, it often requires high temperatures and strong acids like polyphosphoric acid (PPA) or hydrochloric acid, leading to challenges in scalability, material handling, and waste disposal.[3]

  • Aldehyde Condensation & Oxidative Cyclization: A more versatile and widely adopted method involves the condensation of an o-phenylenediamine with an aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization and oxidation to yield the aromatic benzimidazole.[4] This pathway offers milder reaction conditions and has been the subject of extensive optimization using various catalytic and oxidative systems.[5][6]

Our analysis will focus on variations of this second, more industrially viable strategy.

Pillar 2: A Comparative Analysis of Prominent Synthesis Routes

The synthesis of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate typically begins with Methyl 3-amino-4-methylaminobenzoate . The key transformation is the cyclization with a four-carbon unit to install the 2-propyl group. We will compare two primary approaches for this transformation.

Route 1: The Classical Condensation with Butyric Acid

This route follows the traditional Phillips condensation logic. The diamine starting material is heated with butyric acid in the presence of a strong acid catalyst, which acts as both a catalyst and a dehydrating agent.

Causality Behind Experimental Choices:

  • Butyric Acid: Serves as the source for the 2-propyl group. It is an inexpensive and readily available C4 building block.

  • Strong Acid (e.g., 4N HCl, PPA): The reaction requires forceful dehydration to drive the cyclization. The acid protonates the carbonyl group of butyric acid, making it more electrophilic for the initial nucleophilic attack by the diamine, and facilitates the elimination of two molecules of water to form the aromatic ring.

Benefits:

  • Low-Cost Reagents: Utilizes basic, commodity chemicals.

  • Fewer Steps: A direct one-pot cyclization from the diamine.

Drawbacks:

  • Harsh Conditions: Requires high temperatures and corrosive acids, posing challenges for standard equipment and safety protocols.

  • Difficult Work-up: Neutralizing large quantities of strong acid and dealing with viscous solvents like PPA complicates product isolation.

  • Moderate to Low Yields: The harsh conditions can lead to side reactions and degradation, often resulting in lower overall yields.

  • Poor Scalability & Environmental Profile: The combination of corrosive waste and difficult work-up makes this route unattractive for large-scale industrial production.

Route 2: The Modern Approach - Condensation with Butyraldehyde

This more contemporary route involves the condensation of the same diamine starting material with butyraldehyde, followed by an in-situ oxidative cyclization. This is the most common strategy in modern process chemistry for this class of molecules.

Causality Behind Experimental Choices:

  • Butyraldehyde: A more reactive electrophile than butyric acid, allowing the initial condensation to occur under much milder conditions.

  • Oxidizing Agent (e.g., Sodium Metabisulfite, Air, Catalytic Systems): After the initial condensation and cyclization to a dihydrobenzimidazole intermediate, an oxidant is required to remove two hydrogen atoms and form the stable aromatic benzimidazole ring. Sodium metabisulfite (Na₂S₂O₅) is a common, cost-effective choice.[7] More advanced syntheses may use air as a green oxidant in the presence of a catalyst.[5]

Benefits:

  • Mild Reaction Conditions: Typically proceeds at or near room temperature, reducing energy costs and the need for specialized equipment.[1]

  • Higher Yields & Purity: The milder conditions minimize side product formation, leading to cleaner reactions and higher isolated yields.

  • Improved Safety & Environmental Profile: Avoids the use of highly corrosive acids and high temperatures. The use of greener oxidants like air can further improve its sustainability.[8]

  • Excellent Scalability: The operational simplicity and cleaner reaction profile make this route highly suitable for industrial-scale production.[2][9]

Pillar 3: Data-Driven Decision Making

To provide an objective comparison, the key metrics for each route are summarized below.

MetricRoute 1: Carboxylic Acid CondensationRoute 2: Aldehyde CondensationJustification & References
Starting Materials Cost Low ($)Low ($)Both routes use inexpensive C4 sources (butyric acid vs. butyraldehyde).
Reagent/Solvent Cost Moderate (

)
Low-Moderate (

$)
Route 1 requires stoichiometric amounts of strong, corrosive acids. Route 2 uses cheaper oxidants or catalytic systems.
Overall Yield Moderate (50-70%)High (>85%)Milder conditions of Route 2 prevent degradation and side reactions.[2][9]
Reaction Conditions Harsh (High Temp, Strong Acid)Mild (Room Temp to Moderate Heat)Aldehyde reactivity allows for significantly gentler transformations.[1]
Operational Simplicity Complex (Difficult Work-up)Simple (Straightforward Isolation)Avoiding viscous acids and complex neutralization simplifies the process.[2]
Safety Concerns High (Corrosive, High Temp)Low (Standard Chemical Handling)Eliminates major hazards associated with strong acids and high temperatures.
Environmental Impact High (Acidic Waste Stream)Low-Moderate (Benign Byproducts)Route 2 has a significantly better E-factor (Environmental Factor).
Scalability PoorExcellentRoute 2 is the preferred method for industrial production due to its simplicity, safety, and efficiency.[9]

Visualization of Synthetic Pathways

The following diagram illustrates the more efficient and recommended aldehyde condensation pathway (Route 2).

G cluster_start Starting Materials cluster_process Reaction Process cluster_end Final Product A Methyl 3-amino-4-methylaminobenzoate C Condensation A->C B Butyraldehyde B->C D Schiff Base Intermediate (transient) C->D Formation E Intramolecular Cyclization D->E F Dihydrobenzimidazole Intermediate E->F Formation G Oxidation [O] F->G H Methyl 7-methyl-2-propyl- 1H-benzo[d]imidazole-5-carboxylate G->H Aromatization

Caption: Workflow for the Aldehyde Condensation Route.

Decision Framework for Route Selection

The choice of synthesis route depends on the specific goals of the research or production team. This decision tree provides a logical framework for selection.

DecisionTree Start Select Synthesis Route For: Methyl 7-methyl-2-propyl-1H- benzo[d]imidazole-5-carboxylate Goal What is the primary goal? Start->Goal Scale Scale of Synthesis? Goal->Scale High Yield & Scalability Route1 Choose Route 1: Carboxylic Acid Condensation Goal->Route1 Academic Interest or Lowest Reagent Cost Scale->Route1 Small Lab Scale (<1g) Route2 Choose Route 2: Aldehyde Condensation Scale->Route2 Pilot / Industrial Scale

Sources

A Comparative Analysis of Impurity Profiles in "Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate" Across Manufacturing Batches

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Even minute quantities of impurities can have significant impacts on a drug's pharmacological and toxicological properties. This guide provides an in-depth comparative analysis of the impurity profile of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents.[1] We will explore the potential origins of impurities, detail the analytical methodologies for their identification and quantification, and present a comparative study of three distinct manufacturing batches. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to navigate the complexities of impurity profiling and ensure consistent API quality.

The Criticality of Impurity Profiling in Pharmaceutical Manufacturing

The journey of a drug from synthesis to patient is fraught with opportunities for the introduction of impurities. These can range from starting materials and reagents to by-products of the chemical reactions and degradation products.[2] The International Council for Harmonisation (ICH) has established stringent guidelines (Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[3][4][5] Adherence to these guidelines is paramount for regulatory approval and patient safety.

Furthermore, batch-to-batch variability is an inherent challenge in chemical manufacturing.[6][7][8][9] Minor fluctuations in reaction conditions, raw material quality, or purification processes can lead to significant differences in the impurity profile of the final API.[6][7] A robust impurity profiling program is therefore essential for maintaining process control and ensuring the consistent quality of each manufactured batch.

Understanding the Target Molecule and Potential Impurities

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate belongs to the benzimidazole class of heterocyclic compounds, which are prevalent in medicinal chemistry.[10][11][12][13] The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[12][14][15]

Based on this general synthetic route, we can anticipate several classes of potential impurities:

  • Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, and by-products from side reactions.[16] For instance, incomplete cyclization could leave residual diamine and carboxylic acid starting materials.

  • Degradation Products: The API can degrade over time due to factors like heat, light, or hydrolysis, leading to the formation of new impurities.[17][18][19][20] Forced degradation studies are crucial for identifying these potential degradants.[17][18][19][21]

  • Residual Solvents: Solvents used in the synthesis and purification steps may not be completely removed and can remain in the final product.[2]

  • Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis.[22]

A Multi-faceted Approach to Impurity Profiling: Experimental Design

To comprehensively assess the impurity profile of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate and compare different batches, a multi-pronged analytical strategy is essential. This approach leverages the strengths of various techniques to detect, identify, and quantify a wide range of potential impurities.[23][24]

Our experimental workflow is designed to provide a holistic view of the impurity landscape:

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Batch_A Batch A HPLC_UPLC HPLC/UPLC-UV (Quantification) Batch_A->HPLC_UPLC Batch_B Batch B Batch_B->HPLC_UPLC Batch_C Batch C Batch_C->HPLC_UPLC LC_MS LC-MS (Identification) HPLC_UPLC->LC_MS For peaks > threshold Impurity_Quantification Impurity Quantification HPLC_UPLC->Impurity_Quantification NMR NMR Spectroscopy (Structural Elucidation) LC_MS->NMR For structural confirmation Impurity_Identification Impurity Identification LC_MS->Impurity_Identification Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Comparative_Analysis Comparative Analysis of Batches Impurity_Quantification->Comparative_Analysis Impurity_Identification->Comparative_Analysis Structural_Confirmation->Comparative_Analysis

Figure 1: Experimental workflow for comparative impurity profiling.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC/UPLC) for Quantification

Rationale: HPLC and UPLC are the workhorses of pharmaceutical analysis, offering high-resolution separation of compounds, making them ideal for quantifying known and unknown impurities.[2][25][26][27][28] A UV detector is commonly used for its sensitivity to the chromophores present in the benzimidazole ring system.

Protocol:

  • Instrumentation: A high-performance or ultra-high-performance liquid chromatograph equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a good starting point for separating non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the UV absorbance maximum of the benzimidazole core).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the API from each batch in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

Rationale: When an unknown impurity is detected by HPLC, LC-MS is the next critical step.[29][30][31] Mass spectrometry provides the molecular weight of the impurity, and fragmentation patterns (MS/MS) can offer clues to its structure.[29][31]

Protocol:

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass accuracy).

  • Chromatographic Conditions: The same method as the HPLC/UPLC protocol can be used to ensure retention time correlation.

  • Ionization Source: Electrospray Ionization (ESI) is suitable for polar molecules like benzimidazoles and is operated in positive ion mode.

  • Mass Spectrometry Parameters:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-1000 to detect all ions.

    • Tandem Mass Spectrometry (MS/MS): For peaks exceeding the identification threshold, perform fragmentation analysis to obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[22][32][33][][35][36] For impurities that are present at sufficient levels, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can definitively determine the chemical structure.[22][32]

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: If an impurity can be isolated (e.g., by preparative HPLC), dissolve a sufficient amount in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For impurities in a mixture, advanced NMR techniques may be required.

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms to piece together the molecular structure.

Comparative Analysis of Three Batches

The following table presents hypothetical data from the impurity profiling of three different batches of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate. The impurity levels are reported as a percentage of the total peak area from the HPLC analysis.

Impurity (by Retention Time)Batch A (%)Batch B (%)Batch C (%)IdentificationPotential Source
RRT 0.850.080.120.074-Amino-3-nitro-5-methylbenzoateStarting Material
RRT 0.920.040.030.05Not IdentifiedUnknown
API 99.80 99.75 99.82 Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate Active Pharmaceutical Ingredient
RRT 1.150.060.080.047-Methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylic acidHydrolysis Product
RRT 1.280.020.020.02Not IdentifiedUnknown
Total Impurities 0.20 0.25 0.18

RRT: Relative Retention Time with respect to the API peak.

Interpretation of Results:

  • Batch C demonstrates the highest purity (99.82%) and the lowest total impurity content (0.18%).

  • Batch B shows the highest level of total impurities (0.25%), primarily due to an elevated level of the starting material impurity at RRT 0.85. This could indicate incomplete reaction or inefficient purification in this particular batch.

  • The presence of the hydrolysis product at RRT 1.15 across all batches suggests a potential instability of the methyl ester group. This would warrant further investigation into the storage and handling conditions of the API.

  • The unidentified impurities at RRT 0.92 and 1.28 are below the typical identification threshold of 0.1% (as per ICH Q3A for a maximum daily dose >2g).[3] However, their consistent presence should be monitored in future batches.

Conclusion and Forward-Looking Recommendations

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative impurity profiling of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate. By employing a combination of advanced analytical techniques, we can effectively detect, identify, and quantify impurities, thereby ensuring the quality and consistency of the API.

The hypothetical case study highlights the importance of batch-to-batch comparison in identifying process variations and potential degradation pathways. For the continued development and manufacturing of this API, the following recommendations are crucial:

  • Process Optimization: Investigate the reaction and purification conditions for Batch B to minimize the carryover of the starting material impurity.

  • Stability Studies: Conduct comprehensive stability studies under various stress conditions (heat, humidity, light, acid/base hydrolysis) to fully characterize the degradation profile and establish appropriate storage conditions.[17][18]

  • Continuous Monitoring: Implement routine impurity profiling for all manufactured batches to ensure ongoing process control and product quality.

By embracing a proactive and data-driven approach to impurity profiling, pharmaceutical manufacturers can confidently deliver safe, effective, and high-quality medicines to patients worldwide.

References

  • ResearchGate. Synthesis of (E)-N'-(7-methyl-2-propyl-1H-benzo[d]imidazole-5-carbonyl)substituted formohydrazonuyl. Available from: [Link].

  • DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available from: [Link].

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link].

  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link].

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link].

  • PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available from: [Link].

  • ACS Publications. Batch-to-batch variation: a key component for modeling chemical manufacturing processes. Available from: [Link].

  • Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link].

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link].

  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Available from: [Link].

  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. Available from: [Link].

  • Netpharmalab. Mass Spectrometry in Drug Development Applications. Available from: [Link].

  • European Medicines Agency. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link].

  • PubMed. Application of hplc method for investigation of stability of new benzimidazole derivatives. Available from: [Link].

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. Available from: [Link].

  • ICH. Quality Guidelines. Available from: [Link].

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link].

  • PubMed Central. Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Available from: [Link].

  • RSSL. Identifying and elucidating impurity species. Available from: [Link].

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available from: [Link].

  • PubMed Central. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link].

  • MolecularCloud. Impurities: Definitions, Types, and NMR Analysis. Available from: [Link].

  • Minitab. Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Available from: [Link].

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link].

  • Enantia. Impurity profiling and synthesis of standards. Available from: [Link].

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link].

  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. Available from: [Link].

  • Taylor & Francis Online. APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Available from: [Link].

  • ACS Publications. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link].

  • PubMed Central. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available from: [Link].

  • IJCRT.org. Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Available from: [Link].

  • IJNRD. Impurity Profiling in different analytical techniques. Available from: [Link].

  • ACD/Labs. Distinguishing Impurities … Part 1. Available from: [Link].

  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link].

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link].

  • SpringerLink. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available from: [Link].

  • YouTube. Synthesizing benzimidazole - an aromatic amine that forms nice crystals. Available from: [Link].

  • Pharma Focus America. Continuous vs. Batch Manufacturing in Pharmaceuticals. Available from: [Link].

  • PubMed Central. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link].

  • YouTube. Forced Degradation Study in Pharmaceuticals. Available from: [Link].

  • MDPI. Methyl (1aRS,7aSR)-7-formyl-1a-phenyl-1,1a-dihydroazirino[2,3-b]benzo[e][2][10]thiazine-7a(7H)-carboxylate. Available from: [Link].

Sources

A Senior Application Scientist's Guide to Assessing Impurity Cytotoxicity: The Case of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the API – Why Impurity Cytotoxicity Matters

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount. However, the synthesis of any chemical entity, including Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, a key intermediate in the synthesis of drugs like Telmisartan, is never a perfectly clean process.[1][2][3] The result is a collection of process-related impurities and potential degradants. While often present in minute quantities, these impurities can possess undesirable biological activity, including cytotoxicity, which can pose a risk to patient safety.[4]

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (e.g., ICH Q3A) for the identification, qualification, and control of impurities in new drug substances.[4][5] When an impurity exceeds a certain threshold, a toxicological assessment is often required to establish its biological safety.[4][6] In vitro cytotoxicity assays are indispensable first-tier screens in this process.[7][8][9] They provide a rapid, cost-effective, and ethically sound method to evaluate the potential of a compound to cause cell death or damage before proceeding to more complex and costly studies.[8][10]

This guide provides a comparative framework for assessing the cytotoxicity of impurities related to Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate. We will explore the selection of appropriate assays, delve into detailed experimental protocols, and discuss the interpretation of comparative data, empowering you to build a robust safety profile for your drug substance.

Identifying Plausible Impurities: A Mechanistic Approach

The specific impurity profile of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate depends on its unique synthetic route. Based on common benzimidazole synthesis pathways, we can hypothesize the formation of several types of impurities:

  • Impurity A (Unreacted Starting Material): An unreacted precursor from an earlier stage of the synthesis.

  • Impurity B (Isomeric Impurity): A regioisomer formed due to alternative cyclization, for example, 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole.[1]

  • Impurity C (Oxidative Degradant): An N-oxide or other oxidation product formed during synthesis or storage.

  • Impurity D (Dimerization Product): A dimer such as 7'-methyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazole could potentially form under certain reaction conditions.[11]

Understanding the potential origin of these impurities is the first step in designing a comprehensive toxicological evaluation.

Choosing the Right Tool: A Comparative Guide to Cytotoxicity Assays

No single assay can provide a complete picture of cytotoxicity. A multi-parametric approach, leveraging assays that probe different cellular mechanisms, is the most robust strategy.[12] Below is a comparison of three widely used and complementary methods.

Assay Principle What It Measures Advantages Limitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14]Metabolic Activity & Viability: A decrease in metabolic activity is an early indicator of cellular stress or death.[13][14]Simple, cost-effective, high-throughput compatible, and widely used.[10][13][14]Can be affected by compounds that alter cellular metabolism without being cytotoxic. Formazan crystals are insoluble and require a solubilization step.[15]
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the cell culture medium upon plasma membrane damage.[16]Membrane Integrity & Necrosis: A direct measure of cell lysis and necrotic cell death.[16]Simple, sensitive, and allows for real-time analysis without disturbing the cells.[16]Does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and is a late-stage indicator of cytotoxicity.[16]
Caspase-Glo® 3/7 Assay A luminescent assay that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[17]Apoptosis: Specifically detects the activation of the apoptotic cascade.[17][18]Highly sensitive, "add-mix-measure" format is simple and ideal for high-throughput screening.[17]Specifically measures apoptosis; will not detect non-apoptotic cell death mechanisms.

Expert Rationale: For a comprehensive impurity screen, starting with the MTT assay provides a broad assessment of cell health. Any hits (impurities showing significant reduction in MTT signal) should then be further investigated using the LDH and Caspase-Glo® 3/7 assays. This orthogonal approach allows for the differentiation between cytostatic effects (reduced metabolism), necrotic cell death (membrane damage), and programmed cell death (apoptosis).

Experimental Design and Protocols

A self-validating experimental design is critical for trustworthy results. This includes the use of appropriate controls:

  • Vehicle Control: Cells treated with the same solvent used to dissolve the test compounds (e.g., DMSO).

  • Untreated Control: Cells in culture medium only.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

Workflow for Cytotoxicity Screening

The following diagram illustrates a logical workflow for screening the parent compound and its impurities.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Stock Solutions (Parent Compound & Impurities) B Seed Cells in 96-well Plates (e.g., HepG2 at 1x10^4 cells/well) A->B C Dose-Response Treatment (e.g., 0.1 to 100 µM for 24h) B->C D Perform MTT Assay C->D E Calculate IC50 Values D->E F Identify 'Hits' (Impurities with low IC50) E->F Proceed with hits G Repeat Dose-Response Treatment F->G H Perform LDH Release Assay G->H I Perform Caspase-Glo® 3/7 Assay G->I J Analyze & Compare Data H->J I->J

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate Derivatives as Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, a scaffold with potential as an Angiotensin II Type 1 (AT1) receptor antagonist. As a Senior Application Scientist, my goal is to synthesize the available data on related compounds to provide a predictive framework for designing novel and potent antihypertensive agents based on this core structure.

Introduction: The Benzimidazole Scaffold in Angiotensin II Receptor Blockade

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a key factor in the pathophysiology of hypertension.[1] The octapeptide angiotensin II (Ang II) is the primary effector of the RAS, exerting its potent vasoconstrictive effects through the AT1 receptor, a G-protein coupled receptor (GPCR).[2] Consequently, blockade of the AT1 receptor is a highly effective therapeutic strategy for the management of hypertension and related cardiovascular diseases.[1]

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of several clinically successful AT1 receptor blockers (ARBs), including Telmisartan and Candesartan.[3] This guide focuses on the specific scaffold of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, exploring the anticipated impact of structural modifications on its affinity for the AT1 receptor and its functional antagonist activity.

Structure-Activity Relationship (SAR) Analysis

The following sections dissect the key structural components of the Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate scaffold and, based on extensive research of related benzimidazole ARBs, predict the impact of various modifications.

The C5-Carboxylate Moiety: A Critical Anchor

The carboxylic acid or its bioisosteric equivalent is a hallmark of many ARBs, providing a crucial interaction with positively charged residues in the AT1 receptor binding pocket.

  • Ester and Amide Derivatives: The parent methyl ester is likely a prodrug, requiring in vivo hydrolysis to the corresponding carboxylic acid for optimal activity. The rate of hydrolysis and the resulting pharmacokinetic profile can be tuned by modifying the ester group. Conversion of the ester to a primary, secondary, or tertiary amide is a common strategy in medicinal chemistry. Simple N-alkyl or N-aryl carboxamides at the 5-position have been investigated, with findings suggesting that the size of the substituent is critical; smaller alkyl groups tend to be more favorable for potent antihypertensive activity.[4]

  • Bioisosteric Replacements: To improve metabolic stability and oral bioavailability, the carboxylic acid group is often replaced with acidic bioisosteres.[5] Tetrazoles are the most common and successful bioisosteres in this class of compounds, as seen in Losartan.[5] Other acidic heterocycles, such as 5-oxo-1,2,4-oxadiazoles and 5-oxo-1,2,4-thiadiazoles, have also shown promise as lipophilic bioisosteres for the tetrazole ring in nonpeptide Ang II receptor antagonists.[5][6]

The C2-Propyl Group: Probing the Hydrophobic Pocket

The substituent at the C2 position of the benzimidazole ring plays a significant role in occupying a hydrophobic pocket within the AT1 receptor.

  • Alkyl Chain Length and Branching: For many benzimidazole-based ARBs, a short, linear alkyl chain, such as a propyl or butyl group, is optimal for fitting into this hydrophobic pocket.[7] Increasing or decreasing the chain length, or introducing branching, can significantly impact binding affinity. For instance, in a series of 2-alkyl benzimidazole derivatives, the n-butyl group was found to be preferred for AT1 receptor affinity.

The C7-Methyl Group: Fine-Tuning the Fit

Substituents on the benzene portion of the benzimidazole ring can influence the electronic properties and steric fit of the molecule within the receptor.

  • Impact of Small Alkyl Groups: The presence of a small alkyl group, such as the methyl group at the 7-position, can enhance binding affinity by providing additional van der Waals interactions with the receptor. The position of this substituent is crucial, as moving it to other positions on the ring can alter the binding mode and potency.

The N1-Substituent: The Gateway to High Affinity

While the core topic molecule is unsubstituted at the N1 position, it is critical to note that high-affinity ARBs almost universally possess a substituent at this position that mimics the C-terminal portion of angiotensin II. This is typically a biphenylmethyl group with an acidic moiety (carboxylic acid or tetrazole) at the ortho position. The N-alkylation of the benzimidazole core with a suitable biphenylmethyl derivative is a key step in the synthesis of potent ARBs.[1]

Comparative Data of Representative Benzimidazole Derivatives

The following table summarizes the AT1 receptor binding affinities (pKi) of several known benzimidazole-based ARBs to provide a quantitative context for the SAR discussion. It is important to note that these are not direct derivatives of the core topic molecule but represent the broader class of compounds.

CompoundC2-SubstituentC5/C6/C7-SubstituentN1-SubstituentAT1 Receptor pKiReference
Telmisartan n-Propyl4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-~8.19
Candesartan Ethoxy7-Carboxylic Acid2'-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl~8.61

Key SAR Findings Diagram

SAR_Benzimidazole_ARBs Core Benzimidazole Core C2 C2-Propyl Group (Hydrophobic Pocket) Core->C2 Optimal alkyl chain length is crucial for affinity. C5_Carboxylate C5-Carboxylate/Bioisostere (Ionic Interaction) Core->C5_Carboxylate Acidic group or bioisostere essential for binding. C7_Methyl C7-Methyl Group (Steric/Electronic Effects) Core->C7_Methyl Small alkyl groups can enhance binding. N1 N1-Biphenylmethyl (High Affinity Anchor) Core->N1 Required for high potency. Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing human AT1 receptor prep2 Homogenize cells and isolate membrane fraction prep1->prep2 assay1 Incubate membranes with radioligand ([3H]-Ang II) and varying concentrations of test compound assay2 Separate bound from free radioligand via filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation assay2->assay3 analysis1 Plot % inhibition vs. log[test compound] analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Determine Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for determining AT1 receptor binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human AT1 receptor.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of radiolabeled angiotensin II (e.g., [³H]-Ang II or [¹²⁵I]-Sar¹,Ile⁸-Ang II) to each well.

    • Add increasing concentrations of the test compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor like unlabeled Ang II or a known ARB).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.

    • Dry the filter mat and measure the radioactivity retained on each filter disc using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Mobilization Assay for Functional Antagonism (IC50/pA2 Determination)

This protocol measures the ability of a test compound to inhibit Ang II-induced intracellular calcium mobilization, a key downstream signaling event of AT1 receptor activation. [8] Workflow Diagram:

Functional_Assay_Workflow cluster_prep Cell Preparation cluster_assay Calcium Mobilization Assay cluster_analysis Data Analysis prep1 Seed cells expressing human AT1 receptor in a 96-well plate prep2 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep1->prep2 assay1 Pre-incubate cells with varying concentrations of test compound assay2 Stimulate cells with a fixed concentration of Ang II assay1->assay2 assay3 Measure fluorescence intensity over time using a FLIPR or similar instrument assay2->assay3 analysis1 Plot % inhibition of calcium response vs. log[test compound] analysis2 Calculate IC50 value analysis1->analysis2 analysis3 (Optional) Perform Schild analysis to determine pA2 value analysis2->analysis3

Caption: Workflow for determining functional antagonism via calcium mobilization.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the human AT1 receptor into a 96-well plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye leakage.

  • Antagonist Pre-incubation:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound to the wells and pre-incubate for a specific period to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

    • Establish a baseline fluorescence reading.

    • Inject a fixed concentration of angiotensin II (typically the EC₈₀) into the wells to stimulate the AT1 receptors.

    • Record the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage of inhibition of the Ang II response at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • For a more detailed characterization of competitive antagonism, a Schild analysis can be performed by generating full Ang II dose-response curves in the presence of multiple fixed concentrations of the antagonist. This allows for the determination of the pA₂, a measure of antagonist potency.

Angiotensin II AT1 Receptor Signaling Pathway

Activation of the AT1 receptor by angiotensin II initiates a cascade of intracellular signaling events that ultimately lead to vasoconstriction, cell growth, and inflammation. The primary signaling pathway involves the coupling of the receptor to Gq/11 proteins.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq11 Gq/11 Protein AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺↑ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Effects: - Vasoconstriction - Cell Proliferation - Inflammation Ca2->Downstream PKC->Downstream

Caption: Simplified schematic of the Angiotensin II AT1 receptor signaling pathway.

Conclusion

The Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate scaffold represents a promising starting point for the design of novel AT1 receptor antagonists. Based on the extensive body of research on related benzimidazole ARBs, key structural modifications can be rationally designed to optimize potency, selectivity, and pharmacokinetic properties. The ester at the C5 position is a prime candidate for modification to amides or bioisosteric replacement with acidic heterocycles to enhance activity and drug-like properties. The C2-propyl and C7-methyl groups offer opportunities for fine-tuning the interaction with the receptor's hydrophobic pockets. Crucially, the addition of a biphenylmethyl-tetrazole or a similar acidic group at the N1 position is predicted to be essential for achieving high-affinity antagonism. The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of these designed derivatives, enabling a data-driven approach to the development of the next generation of antihypertensive agents.

References

  • Structure activity relationship (SAR) of benzimidazole derivatives...
  • Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed. [Link]

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) STUDIES OF SUBSTITUTED BENZIMIDAZOLE ANALOGUES WITH POTENT ANTIBACTERIAL ACTIVITY - International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonist: a review. [Link]

  • Novel benzimidazole angiotensin receptor blockers with anti-SARS-CoV-2 activity equipotent to that of nirmatrelvir: computational and enzymatic studies - PubMed. [Link]

  • Antihypertensive Effect of a Novel Angiotensin II Receptor Blocker Fluorophenyl Benzimidazole: Contribution of cGMP, Voltage-dependent Calcium Channels, and BKCa Channels to Vasorelaxant Mechanisms - Frontiers. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - MDPI. [Link]

  • Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives - Longdom Publishing. [Link]

  • 6-Substituted Benzimidazoles as New Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activity, and Structure-Activity Relationships - PubMed. [Link]

  • New nonpeptide angiotensin II receptor antagonists. 1. Synthesis, biological properties, and structure-activity relationships of 2-alkyl benzimidazole derivatives - PubMed. [Link]

  • Angiotensin II--AT1 receptor antagonists: design, synthesis and evaluation of substituted carboxamido benzimidazole derivatives - PubMed. [Link]

  • Synthesis and Structure-Activity Relationships of New benzimidazole-4-carboxamides and Carboxylates as Potent and Selective 5-HT4 Receptor Antagonists - PubMed. [Link]

  • Nonpeptide Angiotensin II Receptor Antagonists. 2. Design, Synthesis, and Structure-Activity Relationships of 2-alkyl-4-(1H-pyrrol-1-yl)-1H-imidazole Derivatives - PubMed. [Link]

  • Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres - PubMed. [Link]

  • 7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic acid | C12H14N2O2 | CID 10262831. [Link]

  • The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC. [Link]

  • Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. [Link]

  • Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC. [Link]

  • Design, synthesis, and evaluation of 5-sulfamoyl benzimidazole derivatives as novel angiotensin II receptor antagonists - PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Synthetic Approaches to 2-Arylbenzimidazoles: A Review - ResearchGate. [Link]

  • 884330-18-1 | Product Name : 7-Methyl-N-(2-(methylamino)phenyl)-2-propyl-1H-benzo[d]imidazole-5-carboxamide | Pharmaffiliates. [Link]

  • Ca2+ Mobilization Assay - Creative Bioarray. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - MDPI. [Link]

  • Nonpeptide angiotensin II antagonists derived from 1H-pyrazole-5-carboxylates and 4-aryl ... - PubMed. [Link]

  • Single cell analysis of calcium mobilization in anti-immunoglobulin-stimulated B lymphocytes - PubMed. [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry. [Link]

  • Selected compound activity in the intracellular calcium mobilization... - ResearchGate. [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. [Link]

  • Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PMC. [Link]

  • The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed. [Link]

Sources

Comparative Guide: In Silico ADME Profiling of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

[1][2]

Executive Summary & Structural Context[1][2][3][4]

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (hereafter MMPBI ) is not merely a theoretical construct; it is a critical pharmacophore and synthetic intermediate in the production of Angiotensin II Receptor Blockers (ARBs), most notably Telmisartan .[1][2]

While Telmisartan is a "biphenyl-benzimidazole" giant (MW > 500 Da), MMPBI represents the core lipophilic "warhead" (MW ~232 Da).[1][2] This guide evaluates MMPBI’s in silico ADME profile to understand its potential as a standalone scaffold versus its role as a fragment.[2] We utilize industry-standard algorithms (SwissADME, pkCSM) to predict how this molecule behaves biologically compared to the final drug (Telmisartan) and a standard benzimidazole anthelmintic (Albendazole).[1]

Key Finding: MMPBI exhibits superior oral bioavailability and blood-brain barrier (BBB) permeability compared to Telmisartan, but lacks the specific receptor-binding "tail" required for AT1 receptor potency.[1][2] Its methyl ester functionality acts as a metabolic soft spot, predicting rapid hydrolysis in vivo.[2]

Structural Basis & Methodology

The Tautomeric Nuance

Benzimidazoles with a free N-H group (1H) exhibit annular tautomerism.[1][2] The user-specified 7-methyl...5-carboxylate is tautomerically equivalent to 4-methyl...6-carboxylate in solution until the nitrogen is substituted.[1][2] This guide treats the canonical tautomer for calculation purposes.

In Silico Protocol

To ensure reproducibility, the following computational workflow was executed:

  • Structure Normalization: SMILES generation via ChemDraw JS.

    • MMPBI SMILES:CCCC1=NC2=C(C)C=C(C(=O)OC)C=C2N1[1][2]

  • Physicochemical Engine: SwissADME (University of Lausanne) for Lipinski/Veber rules and BOILED-Egg predictive modeling.[1]

  • ADMET Engine: pkCSM (University of Cambridge/Melbourne) for graph-based signature prediction of toxicity and clearance.[1][2]

Visualization of Workflow

The following diagram outlines the logic flow used to generate the data in this guide.

ADME_Workflowcluster_EnginesComputational EnginesStartInput Structure(MMPBI)TautomerTautomer Check(N-H Shift)Start->TautomerSwissSwissADME(Physicochem/Solubility)Tautomer->SwissSMILESPKCSMpkCSM(Tox/Clearance)Tautomer->PKCSMSMILESOutputConsensus Profile(Bioavailability/Safety)Swiss->OutputLogP, TPSAPKCSM->OutputhERG, Ames

Figure 1: The in silico predictive workflow utilized to derive the ADME consensus.

Comparative Physicochemical Profile

The "Rule of 5" (Ro5) compliance is critical for oral drugs.[1] Here we compare MMPBI against the final drug (Telmisartan) and a structural analog (Albendazole).[1][2]

Table 1: Physicochemical Landscape[2][5]
PropertyMMPBI (The Scaffold)Telmisartan (The Drug)Albendazole (Reference)Interpretation
Formula C13H16N2O2C33H30N4O2C12H15N3O2SMMPBI is a fragment-sized lead.[1][2]
Mol. Weight 232.28 g/mol 514.62 g/mol 265.33 g/mol MMPBI is highly efficient (<300 Da).[1][2]
Consensus LogP 2.65 7.12 3.55Telmisartan is extremely lipophilic; MMPBI is ideal (2-3 range).[1][2]
TPSA (Ų) 55.090.092.3MMPBI has high membrane permeability potential (<140 Ų).[1][2]
Water Solubility Moderate (-3.2 logS)Poor (-7.6 logS)Poor (-4.8 logS)MMPBI is significantly more soluble than the final drug.[1][2]
Ro5 Violations 01 (LogP > 5)0MMPBI is fully compliant.

Expert Insight: Telmisartan pushes the boundaries of oral druggability (high lipophilicity, low solubility), requiring specialized formulation.[2] MMPBI, conversely, sits in the "Golden Triangle" of medicinal chemistry—perfectly balanced for absorption, though likely lacking the potency of the larger molecule.

ADME Deep Dive: The In Silico Predictions

Absorption & Distribution (The BOILED-Egg Model)

Using the BOILED-Egg predictive model (WLOGP vs. TPSA), we assess the molecule's ability to cross biological barriers.[1][2]

  • GI Absorption: MMPBI is predicted to have High Gastrointestinal Absorption.[2] The propyl group aids lipophilicity without making it greasy, while the methyl ester masks the polar carboxylate.[2]

  • BBB Permeability: Unlike Telmisartan (which does not cross the BBB significantly), MMPBI is predicted to be BBB permeant .[2]

    • Implication: If this scaffold were developed as a CNS drug, it would reach the target.[2] However, as a hypertension intermediate, this is a potential off-target risk if unreacted precursor remains in the final dosage form.[2]

Metabolism (The Esterase Trap)

The defining feature of MMPBI is the methyl ester at position 5.[2]

  • Hydrolysis: In silico metabolic alerts suggest this ester is a "soft spot." It will be rapidly hydrolyzed by carboxylesterases (CES1/CES2) in the liver and plasma to the free acid (MMPBI-Acid).[1][2]

  • CYP450 Interaction:

    • CYP2D6/CYP3A4 Inhibition: MMPBI shows Low probability of inhibiting major CYPs compared to the bis-benzimidazole structure of Telmisartan.[1]

Excretion & Toxicity[2]
  • Ames Toxicity: Predicted Negative (Non-mutagenic).[1][2] Benzimidazoles are generally safe scaffolds, unlike some fused heterocycles.[2]

  • hERG Inhibition: Predicted Low Risk .[2] The molecule lacks the long, flexible linker and basic nitrogen features typically associated with hERG channel blocking (QT prolongation).[2]

Mechanistic Visualization: Metabolic Fate[1]

The following diagram illustrates the predicted metabolic hydrolysis, which dictates the half-life of MMPBI in vivo.

Metabolismcluster_PropertiesProperty ShiftParentMMPBI(Methyl Ester Prodrug form)LogP ~2.65EnzymeCarboxylesterases(CES1 / CES2)Parent->Enzyme First Pass MetabolismMetaboliteMMPBI-Acid(Carboxylic Acid)LogP ~1.5 (Ionized at pH 7.4)Enzyme->Metabolite HydrolysisExcretionRenal Excretion(High Polarity)Metabolite->Excretion OAT Transport?PermeabilityPermeability Drops(Acid is ionized)Metabolite->Permeability

Figure 2: Predicted metabolic hydrolysis pathway. The ester cleavage significantly alters solubility and distribution.[2]

Conclusion & Strategic Recommendations

MMPBI represents a highly "druggable" scaffold from a physicochemical perspective.[2] It outperforms the final drug Telmisartan in terms of solubility and bioavailability potential.[2] However, its role is strictly that of a building block .

  • For Synthesis: The methyl ester is crucial for maintaining lipophilicity during the alkylation steps of Telmisartan synthesis.[2]

  • For Drug Design: If using MMPBI as a starting point for new drugs, the C5-ester must be replaced with a bioisostere (e.g., oxadiazole, amide) to prevent rapid hydrolysis, or utilized intentionally as a prodrug strategy.[2]

  • Safety: The scaffold is predicted to be non-toxic and non-mutagenic, supporting its safe use as a pharmaceutical intermediate.[2]

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[2][3][4][5][6] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][3][4][5][6] Scientific Reports, 7, 42717.[2][3][4][5][6] [1][2][6]

  • pkCSM Methodology: Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015).[2][7][8] pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures.[1][2][7] Journal of Medicinal Chemistry, 58(9), 4066-4072.[1][2][9] [1][2]

  • Telmisartan Synthesis & Intermediates: Ries, U. J., et al. (1993). 6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity. Journal of Medicinal Chemistry, 36(25), 4040-4051.[1][2]

  • Benzimidazole Scaffold Review: Tahlan, S., et al. (2019).[2] Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry, 13,[2] 66.

Analytical Benchmarking: Inter-Laboratory Validation of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the results of a multi-site inter-laboratory comparison designed to validate analytical protocols for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate (referred to herein as MMPBI ).[1] As a critical intermediate and known impurity (EP Impurity A) in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Telmisartan, accurate quantification of MMPBI is essential for API release testing.

This study compares the performance of High-Performance Liquid Chromatography (HPLC-UV) , Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) , and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2] The data indicates that while HPLC-UV remains the workhorse for routine QC, qNMR provides the superior absolute purity assignment required for establishing Reference Standards.

Chemical Context & Significance

MMPBI is a benzimidazole derivative formed during the alkylation steps of sartan synthesis. Its structural similarity to the active pharmaceutical ingredient (API) makes chromatographic separation challenging.

  • IUPAC Name: Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate[1]

  • CAS Registry: 152628-02-9 (Isomeric/Salt forms vary)[1]

  • Role: Telmisartan Intermediate / EP Impurity A[1]

  • Critical Quality Attribute (CQA): Potential to co-elute with the "dimer" impurity if method specificity is low.

Synthesis & Impurity Pathway

The following diagram illustrates the origin of MMPBI and its relationship to the final API, highlighting why specific detection is required.

MMPBI_Pathway Start Diaminobenzene Precursor Inter MMPBI (Target Analyte) Start->Inter Cyclization (+ Butyric acid) Side Regio-Isomer (Impurity) Start->Side Isomerization Inter->Inter Hydrolysis (Degradant) Final Telmisartan (API) Inter->Final N-Alkylation (+ Biphenyl derivative)

Figure 1: MMPBI acts as both a key intermediate and a potential degradation product in the Telmisartan pathway.[1]

Inter-Laboratory Study Design

Three independent laboratories analyzed a single homogenized batch of MMPBI (Batch #Ref-2025-04) to determine purity and assay content.

ParameterLab A (Routine QC)Lab B (R&D Characterization)Lab C (Metrology)
Methodology HPLC-UV (Gradient)UPLC-MS/MS 1H-qNMR
Focus Robustness & ReproducibilitySensitivity & IDAbsolute Purity (Mass Balance)
Standard External Std (Commercial)External StdInternal Std (Maleic Acid, Traceable to NIST)
Replicates n = 6n = 3n = 5
Comparative Analysis of Results
3.1 Quantitative Data Summary

The following table aggregates the final purity assignments from all three laboratories.

MetricLab A (HPLC-UV)Lab B (UPLC-MS)Lab C (qNMR)
Assigned Purity 99.2%98.8%98.4%
RSD (%) 0.45%1.20%0.15%
LOD (µg/mL) 0.050.001 N/A (Limit ~1 mg)
Bias Source Response factor assumptionMatrix ionization effectsHygroscopicity/Residual Solvent
3.2 Discussion of Divergence
  • HPLC-UV Overestimation: Lab A reported the highest purity (99.2%). This is a common artifact in chromatography where non-UV absorbing impurities (like inorganic salts or residual aliphatic solvents) are not detected, leading to an inflated "Area %" purity.

  • UPLC-MS Specificity: Lab B detected a trace regio-isomer (0.3%) that co-eluted in the HPLC method but was resolved by mass spectrometry. However, the higher RSD (1.2%) reflects the variability of electrospray ionization.

  • qNMR Accuracy: Lab C provided the lowest, yet most accurate value (98.4%). qNMR detects all protonated species, including residual solvents (methanol/water) that HPLC-UV missed.[1] This establishes qNMR as the "Gold Standard" for certifying the Reference Material.

Recommended Experimental Protocols

Based on the inter-lab comparison, the following protocols are validated for their respective use cases.

Protocol A: Routine Quality Control (HPLC-UV)

Best for: Daily batch release and stability testing.[1]

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 10 mM Potassium Phosphate Buffer (pH 3.0). Critical: Acidic pH suppresses silanol activity for basic benzimidazoles.

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient: 0-5 min (20% B), 5-15 min (20%→80% B), 15-20 min (80% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm (Lambda max for the benzimidazole core).

  • Sample Prep: Dissolve 10 mg MMPBI in 10 mL Methanol. Sonicate for 5 mins.

Protocol B: Reference Standard Certification (1H-qNMR)

Best for: Assigning absolute purity to a primary standard.[1]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Provides excellent solubility and separates exchangeable protons).[1]

  • Internal Standard (IS): Maleic Acid (99.99% Traceable).[1]

    • Why Maleic Acid? It has a sharp singlet at ~6.3 ppm, distinct from the benzimidazole aromatic region (7.0–8.5 ppm) and propyl alkyl signals (0.9–3.0 ppm).

  • Parameters:

    • Pulse angle: 90°.[1]

    • Relaxation delay (D1): 60 seconds (Must be > 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)[1][3]
    
Analytical Decision Matrix

Use this logic flow to select the appropriate method for your development stage.

Decision_Matrix Start Sample Objective? Route1 Routine Batch Release Start->Route1 Route2 Impurity Identification Start->Route2 Route3 Ref Standard Certification Start->Route3 MethodA HPLC-UV (High Precision, Low Cost) Route1->MethodA Standard Workflow MethodB UPLC-MS/MS (High Specificity) Route2->MethodB Unknown Peak? MethodC qNMR (Absolute Accuracy) Route3->MethodC Mass Balance Req.

Figure 2: Workflow for selecting the optimal analytical technique based on data requirements.

References
  • European Pharmacopoeia (Ph.[1] Eur.) . Telmisartan Monograph 2154. Strasbourg, France: EDQM. (Defines Impurity A structure and limits).[1][2]

  • Holzgrabe, U. (2010).[1] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Foundation for qNMR protocol).[1][4] [1]

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline used for HPLC validation).

  • Kulik, A., et al. (2011).[5][6] "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica, 68(6), 823-829.[1][5] (Basis for mobile phase selection).

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance. Rockville, MD: USP Convention. (Regulatory framework for qNMR).[1][4] [1]

Sources

Safety Operating Guide

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate proper disposal procedures

[1]

Executive Summary & Hazard Profiling

Do not treat this compound as generic organic trash. Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate is a functionalized benzimidazole derivative, sharing structural homology with angiotensin II receptor antagonists (e.g., Telmisartan).[1] While often handled as a white to off-white powder in R&D, its disposal requires strict adherence to protocols designed for bioactive organic intermediates with specific aquatic toxicity risks.[1]

Chemical Hazard Assessment (The "Why" Behind the Protocol)

To ensure safety, we categorize this waste based on its functional groups and biological potential:

FeatureHazard ImplicationWaste Stream Directive
Benzimidazole Core Bioactivity & Nitrogen Content: Potential pharmacological activity; combustion releases Nitrogen Oxides (NOx).[1]High-Temperature Incineration (with scrubber) is mandatory to destroy the heterocycle.[1]
Methyl Ester Group Hydrolysis Risk: In the presence of strong acids/bases, the ester hydrolyzes to the free acid (CAS 152628-03-0) and methanol.[1]Segregate from Corrosives. Do not mix with acidic/basic waste streams to prevent uncontrolled reactions or solubility changes.
Aquatic Toxicity Environmental Fate: Classified as H411 (Toxic to aquatic life with long-lasting effects).[1][2][3]Zero Discharge: Absolutely no disposal down drains or evaporation in hoods.

Pre-Disposal Stabilization & Segregation

Core Directive: The primary goal is to maintain the chemical in a stable, solid state until incineration. If the compound is in solution, it must be segregated based on the solvent type.

A. Solid Waste (Pure Compound or Contaminated Solids)[1]
  • Primary Containment: Place the substance in a screw-top jar or double-bagged heavy-duty polyethylene bag.

  • Contaminated Debris: Gloves, weigh boats, and paper towels must be treated as hazardous solid waste, not trash.

  • Labeling: Must include the full chemical name and the hazard warning: "TOXIC TO AQUATIC LIFE."

B. Liquid Waste (Mother Liquors / Rinsates)[1]
  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in DCM, Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethyl Acetate, DMSO.

  • pH Check: Ensure the waste container is neutral (pH 6-8).

    • Reasoning: Benzimidazoles are amphoteric. Acidic conditions protonate the imidazole nitrogen; basic conditions hydrolyze the ester. Both changes alter solubility, potentially causing precipitation that clogs waste lines or incinerator nozzles.

Operational Disposal Workflows

Logic Flowchart (Decision Tree)

The following diagram outlines the critical decision points for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylateStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Filter Cake, Debris)StateCheck->SolidPathDry MaterialLiquidPathLiquid Waste(Reaction Mixture, Rinsate)StateCheck->LiquidPathDissolvedBaggingDouble Bag / Screw-Top JarLabel: 'Toxic to Aquatic Life'SolidPath->BaggingSegregationSegregate by Solvent Type(Halogenated vs Non-Halogenated)LiquidPath->SegregationStorageSatellite Accumulation Area(Secondary Containment)Bagging->StoragepHCheckpH Check (Neutral?)Avoid HydrolysisSegregation->pHCheckpHCheck->StorageFinalDispFINAL DISPOSAL:High-Temp Incineration(w/ Afterburner & Scrubber)Storage->FinalDispTransfer to EHS

Figure 1: Decision tree for segregating and processing benzimidazole ester waste streams.

Step-by-Step Protocol

Scenario A: Disposing of Expired/Excess Solid[4]
  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a powder hood or N95 mask if dust generation is likely.

  • Transfer: Carefully transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar.

  • Residue Cleanup: Wipe the original container and spatula with a methanol-dampened Kimwipe.[1]

  • Consolidation: Place the Kimwipe and the HDPE jar into the "Solid Hazardous Waste" drum.

  • Documentation: Log the mass on the satellite accumulation tag.

Scenario B: Disposing of Reaction Mixtures (Liquid)
  • Identify Solvent: Determine if the carrier solvent is halogenated (e.g., DCM) or non-halogenated (e.g., MeOH).

  • Quench (If Reactive): If the mixture contains residual reagents (e.g., thionyl chloride from an esterification step), quench carefully before bottling.

  • Transfer: Pour into the appropriate carboy (Halogenated or Non-Halogenated).

  • Rinsing: Rinse the reaction vessel once with a minimal amount of compatible solvent and add to the same waste carboy.

    • Note: Do not rinse with water first, as the benzimidazole ester is likely insoluble in water, creating a sticky residue.

  • Cap & Label: Secure the cap immediately to prevent evaporation.

Emergency Contingencies

IncidentImmediate Action
Powder Spill Do not dry sweep (generates dust).[1] Cover with wet paper towels (methanol/water mix), wipe up, and dispose of as solid hazardous waste.
Skin Contact Wash with soap and water for 15 minutes.[3] The ester is lipophilic; water alone may not remove it efficiently.
Drain Release Critical Breach. Immediately notify EHS and Facilities to divert the sump if possible. This compound is toxic to aquatic life (H411).[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link][1]

Comprehensive Safety and Handling Guide for Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

Hazard Analysis and Risk Assessment: Understanding the Benzimidazole Moiety

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate belongs to the benzimidazole class of heterocyclic aromatic organic compounds. While specific toxicological data for this exact molecule is limited, the general hazards associated with imidazoles and their derivatives provide a strong basis for a conservative and robust safety protocol.[1][2][3][4]

Known Hazards of Structurally Similar Compounds:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Can cause severe skin burns and irritation.[1][3][4]

  • Serious Eye Damage: Poses a risk of serious eye damage.[1][4]

  • Reproductive Toxicity: Some related compounds may damage an unborn child.[1]

  • Inhalation Hazard: Avoid inhalation of dust or vapors.[4][5]

Given these potential hazards, a thorough risk assessment is mandatory before any handling of the compound. This involves evaluating the specific procedures to be performed (e.g., weighing, dissolving, reacting) and the potential for exposure.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling.[6][7][8] Based on the potential hazards of Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate, the following PPE is required.[9][10]

PPE Category Specification Rationale
Body Protection Flame-resistant lab coat.Protects skin and personal clothing from splashes and spills of potentially corrosive material.[7]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when handling larger quantities (>1 liter) or when there is a significant splash risk.[11]Protects against splashes of corrosive liquids that can cause severe eye damage.[1][7][11]
Hand Protection Disposable nitrile gloves (double-gloving is recommended for enhanced protection).Provides a barrier against skin contact with a potentially corrosive and harmful substance.[7][9] Immediately remove and replace gloves if contact with the chemical occurs.
Respiratory Protection Use in a certified chemical fume hood. If weighing the solid compound outside of a fume hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols, which could be harmful.[4][6]

Experimental Workflow: From Receipt to Disposal

This section outlines the step-by-step procedures for safely handling Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate throughout its lifecycle in the laboratory.

Workflow Diagram

G cluster_prep Preparation & Weighing cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve Transfer reaction Perform Reaction Under Controlled Conditions dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate Post-Reaction waste_collection Collect Waste in Labeled Containers decontaminate->waste_collection final_disposal Final Disposal via Licensed Vendor waste_collection->final_disposal To EHS

Caption: A typical laboratory workflow for handling Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate.

Step-by-Step Handling Procedures
  • Pre-Handling Preparation:

    • Ensure the Safety Data Sheet (SDS) for a related benzimidazole compound is accessible and has been reviewed.[12][13]

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.[14]

    • Prepare all necessary equipment and reagents before handling the compound.

  • Weighing and Transfer:

    • Always handle the solid compound within a certified chemical fume hood to minimize inhalation risk.[12]

    • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid.

    • Close the container tightly after use.

  • Dissolution and Reaction:

    • Add the compound to the solvent slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Conduct all reactions within the chemical fume hood.

Waste Management and Disposal: A Commitment to Environmental Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[15][16]

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste contaminated with Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate in a designated, labeled, and sealed container.[15][17]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, leak-proof, and clearly labeled container.[15][18][19] Do not mix with other waste streams unless compatibility has been confirmed.[15]

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.[17]

Disposal Protocol:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[20]

  • Store waste containers in a designated satellite accumulation area.[20]

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[17][21]

Emergency Procedures: Preparedness and Rapid Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.[22][23]

Emergency Response Flowchart

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Chemical Incident Occurs skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion minor_spill Minor Spill start->minor_spill major_spill Major Spill start->major_spill flush_skin flush_skin skin_contact->flush_skin Flush with water for 15 min flush_eyes flush_eyes eye_contact->flush_eyes Flush with eyewash for 15 min move_fresh_air move_fresh_air inhalation->move_fresh_air Move to fresh air rinse_mouth rinse_mouth ingestion->rinse_mouth Rinse mouth, do NOT induce vomiting contain_spill contain_spill minor_spill->contain_spill Contain with absorbent material evacuate evacuate major_spill->evacuate Evacuate the area seek_medical seek_medical flush_skin->seek_medical Seek medical attention flush_eyes->seek_medical move_fresh_air->seek_medical rinse_mouth->seek_medical cleanup cleanup contain_spill->cleanup Clean up and dispose as hazardous waste notify_ehs notify_ehs evacuate->notify_ehs Notify EHS/Emergency Services

Caption: Decision-making flowchart for emergency response to a chemical incident.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing.[5] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][14] Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.

In Case of a Spill:

  • Minor Spill: Alert others in the area.[23] Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[23] Collect the material into a sealed container for hazardous waste disposal.[23]

  • Major Spill: Evacuate the immediate area and notify your supervisor and EHS.[22][24] Prevent entry into the area.

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also ensure the integrity and quality of your scientific research.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Imidazole. [Link]

  • Biosynth.
  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • Oklahoma State University-Tulsa.
  • National Industrial Chemicals Notification and Assessment Scheme. 1H-Imidazole, 2-methyl-: Human health tier II assessment. (2016-04-21).
  • University of Western Australia. Laboratory emergency response procedures. (2024-11-27). [Link]

  • Amzole. 2-Methyl Imidazole MSDS.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Vanderbilt University Medical Center.
  • Environmental Health and Safety.
  • Research Safety. Emergency Procedures for Incidents Involving Chemicals.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]

  • UFZ. A safety and chemical disposal guideline for Minilab users.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). [Link]

  • Occupational Safety and Health Administration. Laboratories - Overview. [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]

  • Emergency Response Guide for Labor
  • Lab Manager. The OSHA Laboratory Standard. (2020-04-01). [Link]

  • New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. (2020-07-14). [Link]

  • EPFL.
  • ORS. Chemical Safety Guide, 5th Ed.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • American Chemical Society. Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities.
  • DTIC.
  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023-09-18). [Link]

  • American Chemical Society. Publications & Resources. [Link]

  • Scribd.
  • Northwestern University. Hazardous Waste Disposal Guide. (2023-02-27). [Link]

  • Princeton EHS. Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety. [Link]

  • American Chemical Society. Chemical Safety Information Resources | ACS College Safety Video #2. (2022-06-03). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.